(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363894 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140695-85-8 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-Boc-3-(hydroxymethyl)piperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-3-(hydroxymethyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with a strategically placed hydroxymethyl group and a Boc-protected amine, makes it a valuable chiral building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of pharmaceutical research and development.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, a variance often attributed to residual solvents or minor impurities.[1][2][3] Its solubility profile is characterized by good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate, and slight solubility in water.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group imparts stability and facilitates its use in a wide range of chemical transformations by preventing the nucleophilicity of the piperidine nitrogen.
Data Summary Table
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁NO₃ | [3][4] |
| Molecular Weight | 215.29 g/mol | [3][4][5] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2][3] |
| Melting Point | 91-94 °C | [5] |
| Boiling Point | ~103-105 °C at 0.1 mmHg | [3] |
| Density | ~1.02 g/cm³ | [3] |
| Optical Rotation | -20° (c=2 in Methanol) | [5] |
| Solubility | Soluble in methanol, DMF, dichloromethane, ethyl acetate; slightly soluble in water. | [3][4][5] |
| Purity | Typically >95% | [2][3] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. While various synthetic routes have been developed, a common strategy involves the use of a chiral starting material or a chiral resolution step. Below is a representative, detailed experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a multi-step synthesis starting from a suitable chiral precursor.
Materials:
-
(R)-3-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Boc Protection of (R)-3-Hydroxypiperidine:
-
To a solution of (R)-3-hydroxypiperidine in dichloromethane, add an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-1-Boc-3-hydroxypiperidine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure product.
-
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its chiral nature is often essential for the specific interactions with biological targets, leading to enhanced efficacy and reduced off-target effects.
This versatile building block is utilized in the synthesis of inhibitors for a range of enzymes and receptors, including:
-
Pim-1 kinase inhibitors: These are investigated for their potential in cancer therapy.
-
Vasopressin V1b receptor antagonists: These have potential applications in the treatment of depression and anxiety.
-
CXCR4 antagonists: These are being explored as anti-HIV agents.
-
CCR5 antagonists: Another class of anti-HIV agents.
-
Human GnRH receptor antagonists: Used in the treatment of hormone-dependent diseases.
The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow of utilizing this compound as a chiral building block in the synthesis of enzyme inhibitors.
Caption: Synthetic workflow for enzyme inhibitors.
The diagram above illustrates a generalized synthetic pathway where this compound is first synthesized and then undergoes further chemical modifications to be incorporated into a final drug candidate.
Caption: Key features and applications.
This diagram highlights the logical relationships between the key structural features of this compound and its applications in targeting various classes of therapeutic proteins. The defined stereochemistry is crucial for achieving specific interactions with the target, the hydroxymethyl group serves as a point for synthetic elaboration, and the Boc protecting group allows for controlled and selective chemical transformations.
References
- 1. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | High Purity Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]
- 5. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical guide provides a comprehensive overview of (R)-1-Boc-3-(hydroxymethyl)piperidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, synthesis, and applications as a key building block in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of piperidine.[1][2] The molecule features a piperidine ring substituted at the 3-position with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group enhances the compound's stability and facilitates its use in various chemical reactions.[3] The chiral center at the 3-position is crucial for its application in the synthesis of stereospecific pharmaceuticals.
The molecular structure of this compound is illustrated in the following diagram:
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White crystals or colorless to light yellow liquid |
| Melting Point | 91°C to 94°C |
| Boiling Point | Approx. 103-105°C at 0.1 mmHg |
| Density | Approx. 1.0 - 1.1 g/cm³ |
| Optical Rotation | -20° (c=2 in Methanol) |
| Solubility | Soluble in common organic solvents (e.g., methanol, DMF, dichloromethane, ethyl acetate); slightly soluble in water.[4][5][6][7] |
| CAS Number | 140695-85-8 |
| InChI Key | OJCLHERKFHHUTB-SECBINFHSA-N |
Synthesis and Characterization
The synthesis of this compound is a critical process for its application in drug discovery. A common synthetic route involves the Boc protection of the corresponding precursor, (R)-3-(hydroxymethyl)piperidine.
Representative Synthetic Protocol: Boc Protection
This protocol describes a general method for the N-Boc protection of a piperidine derivative, which is analogous to the synthesis of the title compound.
Materials:
-
(R)-3-(hydroxymethyl)piperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of (R)-3-(hydroxymethyl)piperidine hydrochloride in DCM is cooled in an ice bath.
-
A base such as triethylamine or an aqueous solution of sodium carbonate is added to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate (Boc₂O), dissolved in DCM, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
The logical workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include the singlet for the nine protons of the Boc group and multiplets for the protons on the piperidine ring and the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are observed for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the piperidine ring and the hydroxymethyl substituent.
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present. Key peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the alkyl groups, and a strong C=O stretch from the carbamate of the Boc group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
A summary of representative spectroscopic data is provided in the table below.
| Technique | Key Data / Observations |
| ¹H NMR | (500 MHz, CDCl₃): δ ~1.45 (s, 9H, C(CH₃)₃), ~1.1-2.0 (m, 5H, piperidine ring protons), ~3.2-3.9 (m, 5H, CH₂O, NCH₂, NCH). |
| ¹³C NMR | (126 MHz, CDCl₃): δ ~28.7 (C(CH₃)₃), ~23-46 (piperidine ring carbons), ~55 (CH₂OH), ~79 (O-C(CH₃)₃), ~155 (C=O). |
| IR (film) | νₘₐₓ (cm⁻¹): ~3400 (O-H stretch), ~2970-2870 (C-H stretch), ~1690 (C=O stretch, carbamate). |
| HRMS | (ESI-TOF): m/z calculated for C₁₁H₂₁NO₃Na [M+Na]⁺, with the found value closely matching the theoretical mass. |
Applications in Drug Discovery and Development
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmaceuticals and natural products.[8][9] The chiral nature and functional groups of this compound make it a valuable building block for the synthesis of complex, biologically active molecules.[3]
Its applications include serving as a key intermediate in the synthesis of:
-
Pim-1 kinase inhibitors: These are being investigated for their potential in cancer therapy.[4]
-
Vasopressin V1b receptor antagonists: These have potential applications in treating stress-related disorders.[4]
-
CXCR4 antagonists: These are being explored as anti-HIV agents.[4]
-
Dipeptidyl peptidase-IV (DPP-4) inhibitors: These are used in the management of type 2 diabetes.
The hydroxymethyl group provides a handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks through techniques like etherification or esterification. The Boc protecting group can be easily removed under acidic conditions to reveal the secondary amine, which can then participate in further reactions such as amidation or reductive amination.
The role of this compound as a chiral building block in a drug discovery pathway is illustrated below.
Caption: Role of this compound in a synthetic pathway.
Conclusion
This compound is a versatile and valuable chiral building block for the pharmaceutical industry. Its well-defined structure and physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable intermediate for the development of novel therapeutics. The strategic incorporation of this piperidine derivative allows for the precise construction of complex molecules with specific stereochemistry, which is often critical for their biological activity and selectivity. This guide provides essential technical information to support researchers and drug development professionals in leveraging the potential of this important chemical entity.
References
- 1. H52559.03 [thermofisher.com]
- 2. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]
- 6. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 7. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (R)-1-Boc-3-(hydroxymethyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed experimental protocol for determining precise solubility values.
Qualitative Solubility Profile
This compound exhibits a solubility profile characteristic of a molecule with both polar and non-polar functional groups. The presence of the hydroxyl and carbamate groups allows for hydrogen bonding, while the Boc group and the piperidine ring introduce lipophilic character.
Based on available data, the solubility of this compound can be summarized as follows:
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Aqueous | Water | Slightly Soluble[1][2][3][4] | The hydrophobic Boc group limits solubility in water[5]. |
| Alcohols | Methanol | Soluble[6] | The polar hydroxyl group of methanol can act as a hydrogen bond donor and acceptor. |
| Chlorinated | Dichloromethane, Chloroform | Soluble[5] | These solvents can interact with the lipophilic portions of the molecule. |
| Ethers | Ethyl Acetate | Soluble[5][7] | A moderately polar solvent capable of dissolving the compound. |
| Amides | Dimethylformamide (DMF) | Soluble[6] | A polar aprotic solvent that can effectively solvate the molecule. |
Note: The racemic mixture, (±)-1-Boc-3-(hydroxymethyl)piperidine, is also reported to be soluble in methanol and dimethylformamide (DMF)[6].
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2-4 hours. This allows the undissolved solid to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of dissolved this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the measured concentration from the analytical instrument and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications & Pricing [chemheterocycles.com]
- 7. bioassaysys.com [bioassaysys.com]
Spectroscopic Profile of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-1-Boc-3-(hydroxymethyl)piperidine. This compound is of significant interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data below is presented for spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | H-6a |
| ~3.70 | m | 2H | -CH₂OH |
| ~3.35 | m | 2H | H-2a, H-6e |
| ~1.90 | m | 1H | H-3 |
| ~1.80 - 1.50 | m | 4H | H-4, H-5 |
| 1.46 | s | 9H | -C(CH₃)₃ |
| ~1.35 | m | 1H | H-2e |
Note: The chemical shifts and multiplicities are based on data for structurally similar compounds and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C=O (Boc) |
| 79.3 | -C (CH₃)₃ |
| 62.8 | -C H₂OH |
| 56.9 | C-2 |
| 46.4 | C-6 |
| 31.0 | C-3 |
| 29.3 | C-4 |
| 28.7 | -C(C H₃)₃ |
| 23.6 | C-5 |
Note: The chemical shifts are based on data for structurally similar compounds and may vary slightly based on experimental conditions.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3428 | Broad | O-H stretch (alcohol) |
| ~2971, 2872 | Strong | C-H stretch (alkane) |
| ~1692 | Strong | C=O stretch (carbamate) |
| ~1478 | Medium | C-H bend (alkane) |
| ~1366 | Medium | C-H rock (t-butyl) |
| ~1251 | Strong | C-N stretch (carbamate) |
| ~1169 | Strong | C-O stretch (carbamate) |
| ~1059 | Strong | C-O stretch (alcohol) |
Note: The absorption frequencies are based on data for structurally similar compounds and characteristic functional group regions.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 216.16 | [M+H]⁺ (Calculated: 216.16) |
| 238.14 | [M+Na]⁺ (Calculated: 238.14) |
| 160.11 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |
| 116.07 | [M+H - Boc]⁺ |
Note: The m/z values are predicted based on the molecular formula C₁₁H₂₁NO₃ and common fragmentation patterns for Boc-protected amines.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
FT-IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]
-
Dilute the stock solution with the same solvent containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[2][3] The formic acid aids in protonation.[2][3]
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 200 - 300 °C
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
(R)-1-Boc-3-(hydroxymethyl)piperidine CAS number lookup
CAS Number: 140695-85-8
This technical guide provides an in-depth overview of (R)-1-Boc-3-(hydroxymethyl)piperidine, a chiral building block crucial for the synthesis of complex pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound, also known by its IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a stable, solid organic compound. Its Boc-protected nitrogen atom makes it an ideal intermediate for multi-step syntheses, preventing unwanted side reactions. The primary alcohol group provides a versatile handle for further chemical modifications.
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 140695-85-8 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 91°C to 94°C |
| Optical Rotation | -20° (c=2 in Methanol) |
| Solubility | Slightly soluble in water; Soluble in methanol, dimethylformamide (DMF), and other common organic solvents. |
| Purity (Typical) | ≥97% |
Synthesis and Experimental Protocols
The enantiomerically pure this compound is a valuable chiral intermediate. While various synthetic routes exist for piperidine derivatives, a common and logical pathway to this specific molecule involves the chemical reduction of its corresponding carboxylic acid precursor, (R)-1-Boc-nipecotic acid.
Representative Experimental Protocol: Reduction of (R)-1-Boc-nipecotic acid
This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol, a standard transformation in organic synthesis. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.
Objective: To synthesize this compound by reducing the carboxylic acid moiety of (R)-1-Boc-nipecotic acid.
Materials:
-
(R)-1-Boc-nipecotic acid (starting material)
-
Borane tetrahydrofuran complex (BH₃·THF) solution (1 M in THF) or other suitable reducing agent (e.g., LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and workup.
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with (R)-1-Boc-nipecotic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred until the starting material is fully dissolved and then cooled to 0°C using an ice bath.
-
Reduction: The borane-THF complex solution is added dropwise to the stirred solution of the carboxylic acid via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Quenching: The reaction is carefully quenched by slowly adding methanol dropwise at 0°C to destroy any excess borane.
-
Workup: The solvent is removed under reduced pressure. The residue is then redissolved in ethyl acetate. The organic solution is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product as a white solid.
Applications in Drug Development
This compound serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily in introducing a substituted piperidine ring, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.
The racemic version, (±)-1-Boc-3-(hydroxymethyl)piperidine, is used as a reactant for the synthesis of various therapeutic agents, including:
-
Pim-1 kinase inhibitors
-
Vasopressin V1b receptor antagonists
-
CXCR4 antagonists as anti-HIV agents
-
Amide CCR5 antagonists
The enantiomerically pure (R)- and (S)- forms are particularly valuable for creating stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Visualization of Synthetic Utility
The following diagrams illustrate the role of this compound as a key intermediate in a synthetic workflow.
Stereochemistry of (R)-1-Boc-3-(hydroxymethyl)piperidine
An In-depth Technical Guide to the
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a defined stereocenter at the C3 position, makes it an essential synthon for creating complex molecular architectures with precise three-dimensional orientations. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances stability and allows for controlled, sequential reactions, while the primary hydroxyl group serves as a versatile handle for further functionalization. This guide provides a detailed overview of the stereochemical aspects of this compound, including its synthesis, analytical characterization, and applications.
Physicochemical and Stereochemical Properties
The stereochemical integrity of this compound is paramount for its use in asymmetric synthesis. The (R) configuration dictates the spatial arrangement of substituents on the final drug candidate, which is often critical for target binding and pharmacological activity.
Table 1: Physicochemical and Optical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 140695-85-8 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 91-94 °C | [1][2] |
| Optical Rotation [α]D | -20° (c=2 in Methanol) | [1][2] |
| Optical Purity | >98.0% | |
Stereoselective Synthesis Strategies
Achieving high enantiomeric purity is the primary challenge in the synthesis of this compound. The main strategies involve utilizing a chiral starting material (chiral pool synthesis) or inducing stereoselectivity through an asymmetric reaction.
Synthesis from a Chiral Pool
A common and reliable method is to start from a readily available, enantiopure precursor such as (R)-nipecotic acid. The carboxylic acid functional group can be stereoselectively reduced to the primary alcohol.
Logical Synthesis Workflow
Caption: Synthetic workflow starting from the chiral pool material (R)-nipecotic acid.
Asymmetric Reduction
Another prevalent strategy is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This is often accomplished using chiral reducing agents or biocatalysis with ketoreductase (KRED) enzymes, which can provide high yields and excellent enantioselectivity.
Table 2: Comparison of Synthetic Approaches
| Method | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | (R)-Nipecotic Acid, (Boc)₂O, NaBH₄ | ~70-85% (multi-step) | >99% (retains starting material purity) | |
| Asymmetric Reduction | N-Boc-3-piperidone, Chiral Borane Reagent | Variable | ~90% | [3] |
| Biocatalytic Reduction | N-Boc-3-piperidone, Ketoreductase (KRED) | >73% | >95% | |
Experimental Protocols
Protocol: Synthesis via Reduction of (R)-1-Boc-piperidine-3-carboxylic acid
This protocol describes the reduction of the carboxylic acid of commercially available (R)-1-Boc-nipecotic acid to the desired alcohol.
-
Activation: Dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in water at 0 °C.
-
Slowly add the mixed anhydride solution from step 3 to the NaBH₄ solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This method is crucial for verifying the stereochemical integrity of the final product. It is adapted from a validated method for separating the (R) and (S) enantiomers of 1-Boc-3-hydroxypiperidine.[2]
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) containing 0.2% Trifluoroacetic acid (e.g., 95:5 v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 15 µL.[2]
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample. The undesired (S)-isomer will have a different retention time from the desired (R)-isomer. Calculate the enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Visualization of Key Workflows
Analytical Workflow for Quality Control
This diagram outlines the process for verifying the chemical and stereochemical purity of a synthesized batch.
Caption: Workflow for the chiral purity analysis of the target compound.
Role in Drug Development Logic
This compound is not an active agent itself but a critical starting material. This diagram shows its logical position in the drug development pipeline.
Caption: The role of the chiral synthon in the drug discovery pipeline.
Conclusion
The stereochemistry of this compound is a critical design element in the synthesis of numerous pharmaceutical agents. Its preparation in high enantiomeric purity, typically achieved via chiral pool synthesis or asymmetric reduction, is essential for its utility. Robust analytical methods, particularly chiral HPLC, are required to validate its stereochemical integrity before it can be employed in the synthesis of complex, biologically active molecules. This guide provides the foundational data and protocols necessary for researchers to confidently utilize this important chiral building block.
References
- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
(R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide to Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of (R)-1-Boc-3-(hydroxymethyl)piperidine, a versatile chiral building block crucial in pharmaceutical research and development. Furthermore, this guide details its synthetic applications in the development of potent and selective inhibitors for key biological targets, including Pim-1 kinase, C-X-C chemokine receptor type 4 (CXCR4), and vasopressin V1b receptor. Experimental protocols and signaling pathway diagrams are provided to support researchers in their drug discovery endeavors.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to inquire about bulk quantities.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Thermo Fisher Scientific | H52559 | >96.0% (Assay), >98.0% (Optical Purity) | 1 g, 5 g | $51.00 (1 g) |
| Pipzine Chemicals | - | >95% | Inquiry for pricing | Inquiry for pricing |
| Bouling Chemical Co., Limited | - | High Purity | 1 g (minimum order) | Inquiry for pricing |
| Sigma-Aldrich | 687278 ((R)-1-Boc-3-hydroxypiperidine) | 95% | 1 g | $88.50 |
| Chem-Impex | - ((S)-enantiomer) | ≥ 99% (GC) | 1 g, 5 g, 25 g, 100 g, 250 g | $18.53 (1 g) |
Note: Pricing and availability are subject to change. The listing of (R)-1-Boc-3-hydroxypiperidine and the (S)-enantiomer are included for comparative purposes.
Synthetic Applications and Experimental Protocols
This compound serves as a critical chiral starting material for the synthesis of a range of biologically active molecules. Its piperidine core is a common scaffold in many pharmaceutical agents, and the hydroxymethyl group provides a convenient handle for further chemical modifications. The Boc-protecting group ensures chemoselectivity in multi-step syntheses.
A key transformation of the hydroxymethyl group is its conversion to a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, which is a common strategy in the synthesis of the inhibitors discussed below.
General Experimental Protocol: Mesylation of this compound
This protocol describes a general procedure for the activation of the hydroxyl group, a crucial first step in many synthetic routes.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-(piperidylmethyl) mesylate.
-
The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Synthesis of a Pim-1 Kinase Inhibitor Precursor
Pim-1 kinase is a serine/threonine kinase implicated in various cancers, making it an attractive target for drug development. The synthesis of Pim-1 inhibitors often involves the coupling of a piperidine moiety to a heterocyclic core. The following is a representative experimental protocol for a key nucleophilic substitution step.
Materials:
-
(R)-1-Boc-3-(piperidylmethyl) mesylate (prepared as described above)
-
Heterocyclic amine (e.g., a substituted aminopyrimidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add a solution of (R)-1-Boc-3-(piperidylmethyl) mesylate (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.
Signaling Pathways and Logical Relationships
To provide a deeper context for the therapeutic relevance of targeting Pim-1, CXCR4, and the Vasopressin V1b receptor, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways.
Pim-1 Kinase Signaling Pathway
The Pim-1 kinase is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein BAD.
Caption: Simplified Pim-1 signaling pathway.
CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell migration, proliferation, and survival.
Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its stereodefined structure is crucial for the efficacy and selectivity of many drug candidates. This technical guide provides an in-depth overview of the primary synthetic routes to this key intermediate, focusing on the diverse starting materials, and offering detailed experimental protocols for key reactions.
Synthetic Strategies Overview
The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. These include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or the introduction of the stereocenter.
-
Biocatalysis: Leveraging enzymes for highly selective transformations.
-
Classical Resolution: Separating a racemic mixture of intermediates.
This guide will focus on the most prevalent and efficient methods documented in the scientific literature.
Synthetic Pathways from Common Starting Materials
Synthesis from (R)-Piperidine-3-carboxylic Acid (Nipecotic Acid)
A common and direct approach involves the protection and subsequent reduction of the carboxylic acid moiety of (R)-nipecotic acid. This method benefits from the commercial availability of the chiral starting material.
Workflow Diagram
Caption: Synthesis from (R)-Nipecotic Acid.
Experimental Protocol: N-Boc Protection and Reduction
-
N-Boc Protection:
-
Dissolve (R)-piperidine-3-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a mild acid like citric acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid.
-
-
Carboxylic Acid Reduction:
-
Dissolve the N-Boc protected acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or a solution of lithium aluminum hydride (LiAlH₄).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
-
Synthesis from Pyridine-3-carbaldehyde
This route involves the asymmetric reduction of a pyridine derivative, followed by N-Boc protection and reduction of the formyl group. Asymmetric hydrogenation is a key step to establish the desired stereochemistry.
Workflow Diagram
Caption: Synthesis from Pyridine-3-carbaldehyde.
Experimental Protocol: Asymmetric Hydrogenation and Subsequent Steps
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve pyridine-3-carbaldehyde in a suitable solvent like methanol.
-
Add a rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral phosphine ligand (e.g., a derivative of BINAP).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture and stir for an extended period until the reaction is complete.
-
After cooling and venting the reactor, concentrate the solvent to obtain the crude (R)-piperidine-3-carbaldehyde.
-
-
N-Boc Protection:
-
Follow a similar procedure as described in the synthesis from (R)-nipecotic acid, using the crude (R)-piperidine-3-carbaldehyde as the starting material.
-
-
Aldehyde Reduction:
-
Dissolve the (R)-1-Boc-3-formylpiperidine in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction at 0°C for a short period and then at room temperature until completion.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the product.
-
Purification can be achieved via column chromatography.
-
Biocatalytic Synthesis via Asymmetric Reduction of N-Boc-3-piperidone
This modern approach utilizes ketoreductase (KRED) enzymes to achieve high enantioselectivity in the reduction of a prochiral ketone. A cofactor regeneration system is typically required for efficiency.[1][2][3]
Workflow Diagram
Caption: Biocatalytic Synthesis Pathway.
Experimental Protocol: Whole-Cell Bioreduction
-
Preparation of the Biocatalyst:
-
Cultivate a recombinant E. coli strain overexpressing the desired ketoreductase and glucose dehydrogenase (GDH) in a suitable growth medium.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer). The resulting wet cells can be used directly.
-
-
Asymmetric Reduction Reaction:
-
In a reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).[2]
-
Add D-glucose (for cofactor regeneration), NADP⁺, and the N-Boc-3-piperidone substrate.[2]
-
Add the prepared wet cells (the biocatalyst).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) for several hours.[2] The pH may need to be controlled throughout the reaction.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate it to obtain (R)-1-Boc-3-hydroxypiperidine. This intermediate can then be converted to the target hydroxymethyl derivative through standard organic transformations if necessary.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of chiral N-Boc-3-hydroxypiperidine, a key precursor to the target molecule.
Table 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
| Enzyme Source | Substrate Conc. (g/L) | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Candida parapsilosis (CprCR) | 100 | Glucose | 97.8 | 99.8 (S) | [1] |
| Recombinant E. coli (KRED/GDH) | 100 | D-glucose | >99 | >99 (S) | [2] |
| Pichia pastoris SIT2014 | - | Glucose | 85.4 | >99 (S) | [4] |
Note: The enantiomer produced depends on the specific enzyme used. The data above is for the (S)-enantiomer. Enzymes selective for the (R)-enantiomer are also available.
Table 2: Chemical Synthesis of N-Boc-3-hydroxypiperidine
| Starting Material | Key Reagents | Yield (%) | Reference |
| 3-Hydroxypiperidine | (Boc)₂O, Na₂CO₃ | Quantitative | [5] |
| (R)-(+)-3-hydroxypiperidine HCl | (Boc)₂O, Et₃N | - | [5] |
| 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oppenauer Oxidation | 94 (for Boc-protected alcohol) | [6] |
Conclusion
The synthesis of this compound can be achieved through various strategic routes. The choice of the optimal pathway depends on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required enantiopurity. Direct approaches from chiral precursors like (R)-nipecotic acid are straightforward, while asymmetric catalytic and biocatalytic methods offer elegant solutions for creating the chiral center from prochiral substrates. For industrial applications, biocatalytic routes are increasingly favored due to their high selectivity, mild reaction conditions, and reduced environmental impact. Researchers and drug development professionals should carefully consider these factors when planning the synthesis of this important pharmaceutical intermediate.
References
- 1. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
Reactivity of the Hydroxymethyl Group in (R)-1-Boc-3-(hydroxymethyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a versatile primary hydroxyl group on the piperidine ring, which is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth overview of the reactivity of the hydroxymethyl group, including key transformations, detailed experimental protocols, and quantitative data to support synthetic planning and execution.
Core Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of this compound allows for a range of chemical transformations, primarily centered around oxidation to the corresponding aldehyde and carboxylic acid, conversion into a good leaving group for subsequent nucleophilic substitution, and direct displacement reactions such as the Mitsunobu reaction.
Key Chemical Transformations
Oxidation Reactions
The hydroxymethyl group can be selectively oxidized to either the aldehyde or the carboxylic acid depending on the choice of reagents and reaction conditions.
-
Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Common methods include Swern oxidation and Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and compatibility with a wide range of functional groups.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents can be used to convert the primary alcohol directly to a carboxylic acid.
Table 1: Summary of Oxidation Reactions
| Product | Reagents | Solvent | Temperature (°C) | Yield (%) |
| (R)-1-Boc-piperidine-3-carbaldehyde | Oxalyl chloride, DMSO, Et3N (Swern) | CH2Cl2 | -78 to rt | >90 (typical) |
| (R)-1-Boc-piperidine-3-carbaldehyde | Dess-Martin Periodinane | CH2Cl2 | rt | >90 (typical) |
| (R)-1-Boc-piperidine-3-carboxylic acid | Jones Reagent (CrO3/H2SO4) | Acetone | 0 to rt | Variable |
Experimental Protocol: Swern Oxidation to (R)-1-Boc-piperidine-3-carbaldehyde
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (CH2Cl2)
-
Argon or Nitrogen gas supply
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous CH2Cl2 is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.
Activation of the Hydroxyl Group
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
Table 2: Activation of the Hydroxyl Group
| Leaving Group | Reagents | Base | Solvent | Temperature (°C) | Yield (%) |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et3N | CH2Cl2 | 0 to rt | High |
| Mesylate | Methanesulfonyl chloride (MsCl) | Et3N | CH2Cl2 | 0 to rt | High |
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (CH2Cl2)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 at 0 °C is added triethylamine (1.5 equivalents), p-toluenesulfonyl chloride (1.2 equivalents), and a catalytic amount of DMAP.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can be purified by crystallization or column chromatography.
Nucleophilic Substitution Reactions
Once the hydroxyl group is activated, it can be displaced by a variety of nucleophiles to introduce new functionalities.
Table 3: Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group | Typical Conditions |
| Sodium azide (NaN3) | Azide | DMF, heat |
| Sodium cyanide (NaCN) | Nitrile | DMSO, heat |
| Lithium aluminum hydride (LiAlH4) | Methyl | THF, reflux |
| Organocuprates (R2CuLi) | Alkyl | THF, low temperature |
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the alcohol to various functional groups, such as esters, ethers, and azides, with inversion of configuration if the carbon were a stereocenter (not applicable for this primary alcohol).
Table 4: Mitsunobu Reaction
| Nucleophile | Reagents | Product |
| Phthalimide | DIAD, PPh3 | N-(piperidin-3-ylmethyl)phthalimide derivative |
| Hydrazoic acid (HN3) | DIAD, PPh3 | Azidomethylpiperidine derivative |
| Carboxylic acids | DIAD, PPh3 | Ester |
Experimental Protocol: Mitsunobu Reaction with Phthalimide
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C is added DIAD (1.2 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired N-substituted phthalimide derivative.
Conclusion
The hydroxymethyl group of this compound offers a reliable handle for a variety of chemical modifications. The protocols and data presented in this guide provide a solid foundation for the synthetic elaboration of this important chiral building block in the context of pharmaceutical research and development. The choice of reaction pathway will depend on the desired target molecule and the compatibility of other functional groups present in the synthetic intermediates.
Methodological & Application
Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a valuable chiral building block in medicinal chemistry. The primary method detailed is the reduction of the commercially available (R)-1-Boc-piperidine-3-carboxylic acid. Two common and effective reducing agents, Lithium Aluminum Hydride (LiAlH₄) and a Borane-Ammonia complex, are presented, allowing for flexibility based on laboratory resources and safety considerations.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its chiral nature and the presence of both a protected amine and a primary alcohol make it a versatile scaffold for the introduction of diverse functionalities. The protocols outlined below provide reliable methods for its preparation from (R)-1-Boc-piperidine-3-carboxylic acid, also known as N-Boc-(R)-nipecotic acid.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent can significantly impact the reaction conditions, work-up procedure, and overall yield. The following table summarizes the key quantitative parameters for the two protocols described.
| Parameter | Method A: Lithium Aluminum Hydride | Method B: Borane-Ammonia Complex |
| Starting Material | (R)-1-Boc-piperidine-3-carboxylic acid | (R)-1-Boc-piperidine-3-carboxylic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Ammonia (BH₃·NH₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether (Et₂O) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Work-up | Fieser work-up (sequential addition of water, NaOH solution, and water) | Acid-base extraction |
| Purification | Column Chromatography | Column Chromatography |
| Reported Yield | High (typically >90%) | Good to High (typically 80-95%) |
Experimental Protocols
Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of (R)-1-Boc-piperidine-3-carboxylic acid using the powerful reducing agent, Lithium Aluminum Hydride.
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the mixture for 15 minutes, then add anhydrous sodium sulfate to ensure complete drying. Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
Method B: Reduction using Borane-Ammonia Complex
This protocol utilizes a milder and more selective reducing agent, a borane-ammonia complex, often generated in situ or used as a stable solid. This method can be advantageous when other sensitive functional groups are present.
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid
-
Borane-Ammonia complex (BH₃·NH₃)
-
Titanium (IV) chloride (TiCl₄) (optional catalyst)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition (Optional): If using a catalyst, add a solution of TiCl₄ in dichloromethane (e.g., 0.15 equivalents) dropwise to the reaction mixture.
-
Addition of Reducing Agent: Slowly add solid borane-ammonia complex (2.0 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and wash with 1 M NaOH, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel with a suitable eluent system to yield the final product, this compound.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification process.
Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of the amine in (R)-nipecotic acid using a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to a hydroxymethyl group.
Overall Synthetic Scheme
The synthetic pathway involves a two-step process starting from commercially available (R)-nipecotic acid.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid
This step involves the protection of the secondary amine of (R)-nipecotic acid with a di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Experimental Protocol
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, pH sensor, and two dropping funnels, dissolve (R)-nipecotic acid (1 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Cool the solution to 10-15°C. Slowly and simultaneously add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) from one dropping funnel and a 25% aqueous sodium hydroxide solution (1.1 equivalents) from the other. Maintain the pH of the reaction mixture between 11.8 and 12.2 during the addition, which should take approximately 1 hour.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of 3-4 using a 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid as a crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data
| Parameter | Value |
| Starting Material | (R)-Nipecotic acid |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | 10-15°C |
| Typical Yield | ~92% |
| Purity | >95% |
Step 2: Synthesis of this compound
This step involves the reduction of the carboxylic acid group of (R)-1-Boc-piperidine-3-carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex. Borane reagents are effective for the selective reduction of carboxylic acids.[2]
Experimental Protocol
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃-THF) in THF (typically 1.5-2.0 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2 to 18 hours), or gently reflux until the reaction is complete as monitored by TLC.[2]
-
Work-up:
-
Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | (R)-1-Boc-piperidine-3-carboxylic acid |
| Key Reagent | Borane-tetrahydrofuran complex (BH₃-THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to room temperature or reflux |
| Typical Yield | Quantitative yields are often reported for similar reductions.[2] |
| Purity | >97% |
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of the target compound.[3]
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis.
This protocol provides a reliable and efficient method for the preparation of this compound, a key intermediate for the synthesis of various pharmaceutical compounds. Adherence to standard laboratory safety procedures is essential when handling all chemicals.
References
Application of (R)-1-Boc-3-(hydroxymethyl)piperidine in Pharmaceutical Synthesis
Introduction
(R)-1-Boc-3-(hydroxymethyl)piperidine and its enantiomer, (S)-1-Boc-3-hydroxypiperidine, are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. The defined stereochemistry at the C3 position of the piperidine ring is crucial for the target affinity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of the enantiomer, (S)-1-Boc-3-hydroxypiperidine, in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While the user requested information on the (R)-enantiomer, the synthesis of Ibrutinib specifically utilizes the (S)-enantiomer, which undergoes a stereochemical inversion during the synthesis to yield the final product with an (R)-configuration at the piperidine ring.
Application in the Synthesis of Ibrutinib
Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase, approved for the treatment of various B-cell malignancies.[1] The chemical structure of Ibrutinib features a chiral piperidine moiety linked to a pyrazolopyrimidine core. The specific (R)-configuration of this piperidine ring is essential for the drug's high affinity and irreversible binding to the BTK active site.[1]
The synthesis of Ibrutinib commonly employs (S)-1-Boc-3-hydroxypiperidine as the starting material for introducing the chiral piperidine unit. The synthetic strategy involves a multi-step process, which is outlined below.
Synthetic Workflow for Ibrutinib
Caption: Synthetic workflow for Ibrutinib from (S)-1-Boc-3-hydroxypiperidine.
Experimental Protocols
The following protocols are compiled from various sources, including patent literature, to provide a detailed methodology for the synthesis of Ibrutinib using (S)-1-Boc-3-hydroxypiperidine.
Step 1: Activation of (S)-1-Boc-3-hydroxypiperidine via Mesylation
The hydroxyl group of (S)-1-Boc-3-hydroxypiperidine is activated by converting it into a better leaving group, typically a mesylate. This is a crucial step to facilitate the subsequent nucleophilic substitution.
Protocol:
-
Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.5-2.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1-1.5 eq) to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain (S)-1-Boc-3-((methylsulfonyl)oxy)piperidine as an oil or solid, which can be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Value | Source |
| (S)-1-Boc-3-hydroxypiperidine | 1.0 eq | |
| Methanesulfonyl Chloride | 1.1 - 1.5 eq | |
| Triethylamine | 1.5 - 2.5 eq | |
| Solvent | Dichloromethane | |
| Temperature | 0 - 5 °C | |
| Reaction Time | 1 - 2 hours | |
| Yield | Quantitative |
Step 2: Coupling with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This step involves the SN2 reaction between the activated piperidine derivative and the pyrazolopyrimidine core. The reaction proceeds with an inversion of stereochemistry at the C3 position of the piperidine ring, resulting in the desired (R)-configuration in the product.
Protocol:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), add a base such as cesium carbonate (2.0-3.0 eq).
-
Add the (S)-1-Boc-3-((methylsulfonyl)oxy)piperidine (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
| Reagent/Parameter | Molar Ratio/Value | Source |
| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 1.0 eq | |
| (S)-1-Boc-3-((methylsulfonyl)oxy)piperidine | 1.1 - 1.5 eq | |
| Base (e.g., Cesium Carbonate) | 2.0 - 3.0 eq | |
| Solvent | DMF or DMAc | |
| Temperature | 80 - 90 °C | |
| Reaction Time | 12 - 24 hours | |
| Yield | ~60-70% |
Step 3: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to free the secondary amine for the final acylation step.
Protocol:
-
Dissolve the Boc-protected intermediate from Step 2 in a solvent such as dichloromethane, ethyl acetate, or methanol.
-
Add a strong acid, for example, hydrochloric acid (in a solvent like isopropanol or dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the product may precipitate as a hydrochloride salt. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be concentrated, and the residue triturated with a solvent like diethyl ether to induce precipitation.
-
The resulting solid, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often as a salt), is collected and dried.
| Reagent/Parameter | Condition/Value | Source |
| Acid | HCl or TFA | |
| Solvent | Dichloromethane, Methanol, or Ethyl Acetate | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 6 hours | |
| Yield | >90% |
Step 4: Acylation to Ibrutinib
The final step is the acylation of the deprotected piperidine nitrogen with acryloyl chloride to form the covalent Michael acceptor moiety of Ibrutinib.
Protocol:
-
Suspend or dissolve the deprotected piperidine intermediate (1.0 eq) in a solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the mixture to a low temperature, typically between -20 °C and 0 °C.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (3.0-4.0 eq).
-
Slowly add a solution of acryloyl chloride (1.0-1.2 eq) in the same solvent, keeping the temperature low.
-
Stir the reaction mixture at low temperature for 1-3 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, quench it by adding an aqueous solution of a weak acid (e.g., citric acid) or water.
-
Separate the organic layer, wash it with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Ibrutinib can be purified by crystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane).
| Reagent/Parameter | Molar Ratio/Value | Source |
| Deprotected Piperidine Intermediate | 1.0 eq | |
| Acryloyl Chloride | 1.0 - 1.2 eq | |
| Base (e.g., DIPEA) | 3.0 - 4.0 eq | |
| Solvent | Dichloromethane or THF | |
| Temperature | -20 °C to 0 °C | |
| Reaction Time | 1 - 3 hours | |
| Yield | 70 - 85% | |
| Purity (after crystallization) | >99.5% |
Logical Relationship Diagram
Caption: Logical flow and key considerations in the synthesis of Ibrutinib.
References
Application Notes & Protocols: (R)-1-Boc-3-(hydroxymethyl)piperidine as a Versatile Building Block for Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the presence of a protected amine and a reactive hydroxymethyl group, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 position is crucial for achieving specific and high-affinity interactions with biological targets, such as enzymes and receptors. This chiral piperidine moiety can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and pharmacokinetic profiles.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a particular focus on its application in the development of Pim-1 kinase inhibitors, a significant target in oncology. Additionally, its utility in the synthesis of antagonists for G protein-coupled receptors such as CXCR4, CCR5, GnRH, and Vasopressin V1b receptors is noted.[1]
Application Focus: Pim-1 Kinase Inhibitors
Background:
The Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[2] Overexpression of Pim-1 is associated with various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer treatment.[2][3] Pim-1 kinase inhibitors block the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-survival signaling pathways. The incorporation of chiral fragments like this compound into Pim-1 inhibitors can lead to enhanced potency and selectivity.
Data Presentation: Inhibitory Potency of Representative Piperidine-Containing Pim-1 Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of Pim-1 kinase inhibitors that feature a piperidine or a structurally related heterocyclic moiety. This data illustrates the range of potencies that can be achieved with such scaffolds.
| Inhibitor Name/Scaffold | Target Enzyme | IC50 (nM) | Assay Type |
| Imidazo[1,2-b]pyridazine derivative (e.g., SGI-1776) | Pim-1 | 7 | Biochemical Assay |
| Pyridyl carboxamide derivative | Pan-Pim | 11 (Pim-1) | Biochemical Assay |
| Thiazolidine-2,4-dione derivative | Pim-1 | 13 | Biochemical Assay |
| Pyridine-based compound | Pim-1 | 14.3 | Enzyme Inhibition Assay |
| 5-(1H-indol-5-yl)-1,3,4-thiadiazole derivative | Pim-1 | 5.55-9 µM range | QSAR analysis |
Note: The inhibitors listed are for representative purposes to demonstrate the potency of piperidine-containing scaffolds and may not be directly synthesized from this compound.
Experimental Protocols
Protocol 1: General Synthetic Scheme for Incorporation of this compound into a Pim-1 Inhibitor Scaffold
This protocol outlines a representative synthetic route to couple this compound to a heterocyclic core, a common structural motif in kinase inhibitors. The hydroxymethyl group can be utilized to form an ether or an amine linkage.
Step 1: Activation of the Hydroxymethyl Group (Example: Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Nucleophilic Substitution with a Heterocyclic Core
-
To a solution of the heterocyclic core containing a nucleophilic group (e.g., a phenol or an amine) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Add the tosylated (R)-1-Boc-3-methylpiperidine intermediate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected coupled product in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a hydrochloride or trifluoroacetate salt.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the IC50 value of a putative Pim-1 inhibitor.
Materials:
-
Purified recombinant Pim-1 kinase
-
Pim-1 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Pim-1 kinase in kinase buffer to each well.
-
Add 2 µL of a substrate/ATP mixture in kinase buffer to initiate the reaction. The final ATP concentration should be close to its Km for Pim-1.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other measurements.
-
Normalize the data with respect to the positive control (no inhibitor, 100% activity) and a negative control (a known potent inhibitor or no ATP, 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways that promote cell survival and proliferation.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition.
Experimental Workflow for Synthesis and Evaluation of Pim-1 Inhibitors
The diagram below outlines the logical workflow from the chiral building block to the final biological evaluation of the synthesized Pim-1 inhibitor.
Caption: Workflow for synthesis and evaluation of Pim-1 inhibitors.
References
- 1. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 3. EP2132177B1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]
Synthetic Applications of (R)-1-Boc-3-(hydroxymethyl)piperidine in Medicinal Chemistry: Application Notes and Protocols
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex bioactive molecules. Its rigid piperidine scaffold and versatile hydroxymethyl group, protected by a tert-butoxycarbonyl (Boc) group, make it an ideal starting material for the synthesis of a variety of pharmaceutical agents, including potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors and Janus kinase (JAK) inhibitors.
Application 1: Synthesis of PARP Inhibitor Precursor (Niraparib Intermediate)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. Niraparib (MK-4827) is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. A key chiral intermediate in the synthesis of Niraparib is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The synthesis of this intermediate can be achieved from this compound via a two-step sequence involving activation of the hydroxyl group followed by a nucleophilic substitution with inversion of stereochemistry.
Synthetic Workflow for Niraparib Intermediate
Caption: Synthetic workflow for the preparation of a key Niraparib intermediate.
Experimental Protocols
Step 1: Synthesis of (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
This protocol describes the activation of the primary alcohol of this compound by tosylation.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in dry DCM at 0 °C under a nitrogen atmosphere, add pyridine (2.0 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate.
-
Step 2: Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
This protocol details the Sₙ2 reaction with 4-aminophenol, which proceeds with inversion of configuration to yield the desired (S)-enantiomer.
-
Materials:
-
(R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq.) in DMF, add 4-aminophenol (1.2 eq.) and potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[1][2]
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity/ee | Reference |
| 1 | (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate | This compound | TsCl, Pyridine | ~85-95% (estimated) | >98% | General Procedures |
| 2 | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate | 4-Aminophenol, K₂CO₃ | ~60-70% (estimated) | >99% ee | [3] |
Application 2: Synthesis of a Pan-Janus Kinase (JAK) Inhibitor (PF-06263276)
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases. PF-06263276 is a potent pan-JAK inhibitor that has been investigated for the treatment of inflammatory diseases. The synthesis of this molecule involves a piperidine-containing fragment that can be derived from piperidine precursors.
Synthetic Workflow for a JAK Inhibitor Fragment
Caption: General synthetic workflow for the JAK inhibitor PF-06263276.
Experimental Protocol: Synthesis of a Key Piperidine Intermediate
While the direct synthesis of the specific piperidine fragment of PF-06263276 from this compound is not explicitly detailed in the provided results, a general strategy for synthesizing functionalized piperidines is presented. A plausible route would involve modification of the hydroxymethyl group to an amine or other functional group, followed by further elaboration. A representative protocol for a related transformation is provided below.
Synthesis of a Functionalized Piperidine via Azide Intermediate
-
Materials:
-
(R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq.) in DMF and add sodium azide (1.5 eq.).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude (R)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate.
-
Dissolve the crude azide in methanol, add 10% Pd/C, and hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, which can be further functionalized.
-
Quantitative Data for Representative Piperidine Syntheses
| Product | Starting Material | Key Transformation | Yield | ee | Reference |
| (S)-3-aryl-piperidine | 3-aryl-pyridine | Chemo-enzymatic dearomatization | 61% (overall) | 99% | [3] |
| Functionalized Piperidine | Piperidine Precursor | Multi-step synthesis | 81% (for a key step) | N/A | [4] |
Signaling Pathway Visualizations
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death (synthetic lethality).
Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. JAK inhibitors, such as PF-06263276, block the activity of JAKs, thereby inhibiting the downstream signaling cascade.
Caption: Overview of the JAK-STAT signaling pathway and the action of JAK inhibitors.
References
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the two-step oxidation of (R)-1-Boc-3-(hydroxymethyl)piperidine. This process is a crucial transformation in medicinal chemistry, enabling the synthesis of key intermediates for the development of novel therapeutics. The protocols described herein detail the conversion of the primary alcohol to the corresponding aldehyde, followed by its subsequent oxidation to a carboxylic acid. Three common and effective methods for the initial oxidation to the aldehyde are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-mediated oxidation. For the subsequent oxidation of the aldehyde to the carboxylic acid, the Pinnick oxidation is detailed.
Key Transformations and Methodologies
The oxidation of this compound is a fundamental step in modifying the piperidine scaffold, a privileged structure in many pharmaceuticals. The initial oxidation to (R)-1-Boc-3-formylpiperidine provides a versatile intermediate for various synthetic manipulations. Further oxidation to (R)-1-Boc-piperidine-3-carboxylic acid introduces a carboxylic acid moiety, which is a common pharmacophore and a handle for amide bond formation, a key reaction in drug development.
The choice of oxidation method for the initial step depends on several factors, including the scale of the reaction, the desired purity of the product, and the availability and handling of the reagents.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C). It is known for its high yields and compatibility with a wide range of functional groups.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: This procedure employs a hypervalent iodine reagent, is conducted under mild, neutral conditions at room temperature, and offers a straightforward work-up.[1][3][4]
-
TEMPO-mediated Oxidation: This catalytic method uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-oxidant, offering an efficient and often more environmentally friendly alternative.
For the second step, the Pinnick oxidation is a reliable method for converting the aldehyde to a carboxylic acid using sodium chlorite under mild acidic conditions, which is tolerant of many functional groups.[5]
Experimental Workflows
The overall experimental process involves a two-step sequence: the oxidation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid. Each step includes the main reaction followed by a work-up and purification procedure.
Caption: Overall workflow for the two-step oxidation.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the described oxidation protocols. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
Table 1: Oxidation of this compound to (R)-1-Boc-3-formylpiperidine
| Oxidation Method | Key Reagents | Temperature | Typical Reaction Time | Typical Yield |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to rt | 2-4 hours | 85-95% |
| DMP Oxidation | Dess-Martin Periodinane | Room Temperature | 1-3 hours | 90-98% |
| TEMPO-mediated | TEMPO, NaOCl | 0 °C to rt | 1-5 hours | 80-90% |
Table 2: Oxidation of (R)-1-Boc-3-formylpiperidine to (R)-1-Boc-piperidine-3-carboxylic acid
| Oxidation Method | Key Reagents | Temperature | Typical Reaction Time | Typical Yield |
| Pinnick Oxidation | Sodium chlorite, Sodium dihydrogen phosphate, 2-Methyl-2-butene | Room Temperature | 12-24 hours | 80-95% |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol details the oxidation of the primary alcohol to an aldehyde using Swern oxidation.[6]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-formylpiperidine.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Workflow for the Swern oxidation.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol describes a mild oxidation of the primary alcohol to the aldehyde using DMP.[3][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the DMP oxidation.
Protocol 3: TEMPO-mediated Oxidation of this compound
This protocol outlines the catalytic oxidation of the primary alcohol to the aldehyde using TEMPO.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., household bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.5 M).
-
To this solution, add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaOCl (1.1 eq) containing NaHCO₃ (1.2 eq), maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by flash column chromatography if necessary.
Caption: Workflow for TEMPO-mediated oxidation.
Protocol 4: Pinnick Oxidation of (R)-1-Boc-3-formylpiperidine
This protocol details the oxidation of the aldehyde to a carboxylic acid.[5]
Materials:
-
(R)-1-Boc-3-formylpiperidine
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-1-Boc-3-formylpiperidine (1.0 eq) in a mixture of t-BuOH and water (1:1).
-
To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous Na₂SO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid.
-
The crude product can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Caption: Workflow for the Pinnick oxidation.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swern Oxidation [organic-chemistry.org]
Protecting Group Strategies for (R)-1-Boc-3-(hydroxymethyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the hydroxyl functionality of (R)-1-Boc-3-(hydroxymethyl)piperidine. This chiral building block is a valuable intermediate in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate protecting group for the primary alcohol is critical to ensure the successful and efficient execution of multi-step synthetic routes.
Herein, we focus on two of the most common and versatile protecting groups for alcohols: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl ether. The choice between these groups is dictated by the downstream reaction conditions anticipated in the synthetic sequence, as they offer orthogonal deprotection strategies.
Strategic Overview
The protection of the hydroxymethyl group in this compound is often a necessary step to prevent its interference in reactions targeting other parts of the molecule. The bulky tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of conditions, but the primary alcohol can exhibit unwanted reactivity.
A general workflow for employing a protecting group strategy is outlined below:
Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a valuable chiral building block in the pharmaceutical industry. The synthesis is presented as a robust two-step process, commencing with the enantioselective synthesis of the key intermediate, (R)-1-Boc-piperidine-3-carboxylic acid, followed by its efficient reduction to the target primary alcohol.
Introduction
This compound is a critical chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is essential for the desired biological activity and efficacy of the final drug products. The demand for enantiomerically pure forms of such building blocks necessitates the development of scalable and cost-effective synthetic routes. This application note outlines a recommended large-scale synthesis, summarizing key quantitative data and providing detailed experimental protocols.
Overall Synthetic Strategy
The presented synthesis follows a two-stage approach:
-
Enantioselective Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid: This crucial step establishes the desired stereochemistry. Several industrial methods are viable, including enzymatic kinetic resolution, chiral resolution with a resolving agent, or asymmetric hydrogenation of a suitable prochiral precursor. For the purpose of this protocol, we will focus on the principles of asymmetric hydrogenation, a highly efficient and scalable method.
-
Reduction of the Carboxylic Acid: The enantiomerically pure carboxylic acid is then reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent for large-scale applications.
Data Presentation
The following tables summarize the quantitative data for the key steps of the synthesis.
Table 1: Large-Scale Asymmetric Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid
| Parameter | Value | Notes |
| Starting Material | N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylic acid | Prochiral precursor |
| Catalyst | Chiral Rhodium or Iridium complex | e.g., with Josiphos or similar ligand |
| Hydrogen Pressure | 10-50 bar | Optimized for reaction rate and safety |
| Solvent | Methanol or Ethanol | Protic solvents are generally effective |
| Temperature | 25-50 °C | Mild conditions to ensure high enantioselectivity |
| Reaction Time | 12-24 hours | Monitored by HPLC for completion |
| Yield | 90-98% | Isolated yield after work-up |
| Enantiomeric Excess (ee) | >99% | Determined by chiral HPLC |
| Purity (HPLC) | >98% | After crystallization |
Table 2: Large-Scale Reduction of (R)-1-Boc-piperidine-3-carboxylic acid
| Parameter | Value | Notes |
| Starting Material | (R)-1-Boc-piperidine-3-carboxylic acid | From previous step |
| Reducing Agent | Borane-tetrahydrofuran complex (BH3·THF) | Preferred for large-scale due to safety and selectivity |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are crucial |
| Temperature | 0-25 °C | Controlled addition of the reducing agent |
| Reaction Time | 4-8 hours | Monitored by TLC or HPLC |
| Work-up | Methanol quench followed by aqueous work-up | To decompose excess borane and borate esters |
| Yield | 85-95% | Isolated yield after purification |
| Purity (HPLC) | >99% | After chromatographic purification or distillation |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid via Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylic acid. The specific chiral catalyst and conditions should be optimized for the available equipment and safety considerations.
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylic acid
-
Chiral Rhodium or Iridium catalyst (e.g., [Rh(COD)(ligand)]BF4)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylic acid (1.0 eq) and the chiral catalyst (0.01-0.1 mol%).
-
Solvent Addition: Add anhydrous methanol to the reactor to a suitable concentration (typically 0.5-1.0 M).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
Reaction: Stir the reaction mixture at the set temperature (e.g., 30 °C) until the hydrogen uptake ceases or HPLC analysis indicates complete conversion.
-
Work-up: Carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The product can be further purified by crystallization to achieve high enantiomeric and chemical purity.
Protocol 2: Large-Scale Reduction of (R)-1-Boc-piperidine-3-carboxylic acid
This protocol details the reduction of the chiral carboxylic acid to the target alcohol using borane-tetrahydrofuran complex.
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M solution)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a large, dry reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (approx. 1.5-2.0 eq) via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Carefully and slowly add methanol to the reaction mixture at 0 °C to quench the excess borane. Stir for 30 minutes.
-
Work-up: Concentrate the mixture under reduced pressure. Add ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation to yield the final product as a colorless to light yellow oil or solid.[1][2]
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Synthesis Parameters
Caption: Key parameters influencing the outcome of the synthesis steps.
References
Application Notes and Protocols for the Synthesis of CXCR4 Antagonists Utilizing (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in various pathologies, including cancer metastasis, HIV entry, and inflammatory diseases. The interaction of CXCR4 with its cognate ligand, CXCL12 (stromal cell-derived factor-1α), triggers a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Consequently, the development of potent and selective CXCR4 antagonists is a major focus of contemporary drug discovery.
Chiral building blocks play a pivotal role in the design of specific and effective pharmaceuticals. The chiral piperidine scaffold, in particular, is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. (R)-1-Boc-3-(hydroxymethyl)piperidine is a versatile chiral starting material that allows for the introduction of diverse functionalities at the 3-position of the piperidine ring, a key region for interaction with the CXCR4 binding pocket.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel CXCR4 antagonists. We present a representative synthetic protocol, quantitative biological data for analogous compounds, and detailed methodologies for key in vitro assays. Additionally, we provide visual aids in the form of diagrams to illustrate the CXCR4 signaling pathway and a typical experimental workflow for antagonist development.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This event triggers multiple downstream signaling cascades that are crucial for cellular responses such as chemotaxis, survival, and proliferation.
Caption: CXCR4 Signaling Cascade.
Experimental Workflow for CXCR4 Antagonist Development
The development of novel CXCR4 antagonists from this compound involves a multi-step process encompassing chemical synthesis, purification, and comprehensive biological evaluation.
Caption: Drug Discovery Workflow.
Data Presentation: Biological Activity of Piperidine-Based CXCR4 Antagonists
The following table summarizes the in vitro biological data for a series of representative piperidine-containing CXCR4 antagonists, demonstrating the potency that can be achieved with this scaffold. The data is compiled from various literature sources for compounds with similar structural motifs.
| Compound ID | Structure | CXCR4 Binding Affinity (IC50, nM) | Chemotaxis Inhibition (IC50, nM) |
| AMD3100 | Bicyclam | 44 - 320 | 10 - 50 |
| Compound A | N-Aryl Piperazine | 6 - 20 | Not Reported |
| Compound B | Tetrahydronaphthyridine | 24 | Not Reported |
| Compound C | Aminopiperidinyl Amide | 1.25 | 100 (69% inhibition) |
Note: The specific structures for Compounds A, B, and C are proprietary to the cited literature and are described as containing substituted piperidine or piperazine moieties. This table is for illustrative purposes to show the range of potencies.
Experimental Protocols
I. Synthesis of a Representative CXCR4 Antagonist Intermediate from this compound
This protocol outlines a plausible synthetic route to a key intermediate, (R)-1-Boc-3-(aminomethyl)piperidine, which can be further elaborated to a variety of CXCR4 antagonists.
Step 1: Mesylation of the alcohol
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-Boc-3-(azidomethyl)piperidine.
Step 3: Reduction of the Azide to the Amine
-
Dissolve the (R)-1-Boc-3-(azidomethyl)piperidine in methanol (0.1 M).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (R)-1-Boc-3-(aminomethyl)piperidine, which can be used in subsequent coupling reactions to synthesize the final CXCR4 antagonists.
II. In Vitro Biological Assays
A. CXCR4 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CXCR4 (e.g., CEM or Jurkat cells).
-
[125I]-CXCL12 (radioligand).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Test compounds (serial dilutions).
-
Non-specific binding control (e.g., a high concentration of AMD3100).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations, and 25 µL of [125I]-CXCL12 (at a final concentration close to its Kd).
-
Add 100 µL of the CXCR4-expressing cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (Binding Buffer without BSA).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
B. Chemotaxis Assay
This assay assesses the ability of a CXCR4 antagonist to inhibit the migration of cells towards a gradient of CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells).
-
Chemotaxis medium: RPMI 1640 with 0.5% BSA.
-
Recombinant human CXCL12.
-
Test compounds (serial dilutions).
-
Transwell® inserts with a 5 µm pore size.
-
24-well companion plates.
-
A method for cell quantification (e.g., a cell counter or a fluorescent dye like Calcein-AM).
Protocol:
-
Resuspend CXCR4-expressing cells in chemotaxis medium to a concentration of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of chemotaxis medium containing CXCL12 at a concentration that induces a submaximal migratory response (e.g., 100 ng/mL). Include wells with medium alone as a negative control.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell® insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the percent inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound serves as a valuable and versatile chiral building block for the synthesis of potent and selective CXCR4 antagonists. The synthetic strategies and biological evaluation methods outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the CXCR4/CXCL12 axis. The provided protocols offer detailed guidance for the key experimental procedures, from chemical synthesis to in vitro characterization, facilitating the advancement of new drug candidates for a range of debilitating diseases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-1-Boc-3-(hydroxymethyl)piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthesis routes:
-
Reduction of (R)-1-Boc-3-piperidinecarboxylic acid or its ester: This is a common and direct method where the carboxylic acid or ester functionality is reduced to a primary alcohol.
-
Boc protection of (R)-3-(hydroxymethyl)piperidine: This route involves protecting the nitrogen atom of the pre-existing chiral alcohol with a di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Which reducing agent is most effective for the reduction of (R)-1-Boc-3-piperidinecarboxylic acid?
A2: The choice of reducing agent is critical and depends on the starting material (carboxylic acid vs. ester) and the desired reaction conditions. Common reducing agents include:
-
Borane complexes (e.g., BH₃-THF, BH₃-SMe₂): These are often preferred for the selective reduction of carboxylic acids in the presence of other reducible functional groups.
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent suitable for both carboxylic acids and esters. However, it is less selective and requires strictly anhydrous conditions.[1]
-
Sodium borohydride (NaBH₄): Generally too mild to reduce carboxylic acids directly but can be used for esters, sometimes in the presence of additives or at elevated temperatures.
Q3: What are the key parameters to control during the Boc protection of (R)-3-(hydroxymethyl)piperidine?
A3: To achieve a high yield and avoid side reactions during Boc protection, it is important to control the following parameters:
-
Stoichiometry of (Boc)₂O: Using a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate is typically recommended.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to neutralize the acid formed during the reaction.
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents. For less reactive amines, using an alcohol like methanol can significantly increase the reaction rate.[2]
-
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[3]
Q4: How can I purify the final product, this compound?
A4: The purification strategy depends on the impurities present. Common methods include:
-
Liquid-liquid extraction: To remove water-soluble impurities and byproducts.
-
Flash column chromatography: Effective for separating the product from starting materials and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Crystallization: If the product is a solid and a suitable solvent system is found, crystallization can provide high-purity material.
Troubleshooting Guides
Route 1: Reduction of (R)-1-Boc-3-piperidinecarboxylic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reducing agent. | Use a fresh bottle of the reducing agent or titrate to determine its activity. |
| Insufficient amount of reducing agent. | Increase the equivalents of the reducing agent (e.g., to 2.0-3.0 eq.). | |
| Low reaction temperature. | For borane reductions, ensure the reaction is allowed to warm to room temperature after the initial addition at 0°C. For other reducing agents, a moderate increase in temperature may be necessary. | |
| Formation of Side Products | Over-reduction of the Boc group. | This is rare but can occur with very harsh reducing agents or prolonged reaction times. Use a milder reducing agent like a borane complex. |
| Incomplete quench of the reaction. | Ensure the quenching step is performed carefully and with a sufficient amount of the quenching agent (e.g., 1M HCl). | |
| Difficult Purification | Product is an oil and difficult to handle. | After extraction and concentration, attempt to solidify the product by co-evaporation with a non-polar solvent like hexanes or by cooling to a low temperature. |
| Tailing on silica gel chromatography. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.[4] |
Route 2: Boc Protection of (R)-3-(hydroxymethyl)piperidine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient (Boc)₂O. | Increase the equivalents of (Boc)₂O to 1.5-2.0. |
| Low reaction temperature or short reaction time. | Allow the reaction to stir for a longer period (monitor by TLC) or gently heat to 40-50°C. | |
| Poor solubility of the starting material. | Try a different solvent or a solvent mixture. For zwitterionic starting materials, aqueous basic conditions might be beneficial.[3] | |
| Formation of Di-Boc Product | Use of a strong base or high temperatures with a catalytic amount of DMAP. | Avoid using DMAP if possible, or use it in strictly catalytic amounts at room temperature. |
| Difficult Work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to help break the emulsion. |
| Excess (Boc)₂O in the final product. | A mild basic wash during the work-up can help to hydrolyze the remaining (Boc)₂O.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Boc Protection of (R)-3-(hydroxymethyl)piperidine
| Parameter | Condition A | Condition B | Yield |
| Starting Material | (R)-3-hydroxypiperidine | (R)-3-hydroxypiperidine hydrochloride | 94%[6] |
| (Boc)₂O (eq.) | 1.1 | 1.1 | |
| Base | Na₂CO₃ | Triethylamine | |
| Solvent | Dichloromethane/Water | Dichloromethane | |
| Temperature | Room Temperature | 0°C to Room Temperature | |
| Reaction Time | 21 hours | 16 hours |
Table 2: Conditions for the Reduction of N-Boc-piperidine Carboxylic Acid Derivatives
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| N-Boc-piperidine-4-carboxylic acid | BH₃-NH₃ / TiCl₄ | Diethyl ether | Room Temperature | 4 hours | 94.7% (large scale)[7] |
| (S)-tert-butyl (1,5-dimethoxypentan-2-yl)carbamate (diester) | NaBH₄ | Methanol | Room Temperature | 2 hours | 76% (diol product) |
Experimental Protocols
Protocol 1: Reduction of (R)-1-Boc-3-piperidinecarboxylic Acid with Borane-Ammonia and TiCl₄[7]
-
To a stirred solution of (R)-1-Boc-3-piperidinecarboxylic acid (1.0 eq) in anhydrous diethyl ether (0.33 M) under a nitrogen atmosphere at 0°C, add titanium tetrachloride (0.15 eq) dropwise.
-
Slowly add solid borane-ammonia complex (2.0 eq) in portions over 25 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of cold 1 M HCl.
-
Basify the mixture with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., 20-50% ethyl acetate in hexanes).
Protocol 2: Boc Protection of (R)-3-(hydroxymethyl)piperidine[6]
-
To a stirred solution of (R)-3-(hydroxymethyl)piperidine (1.0 eq) in a 2:1 mixture of dichloromethane and water, add sodium carbonate (2.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Stir the resulting mixture at room temperature for 21 hours.
-
Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., 9:1 dichloromethane:methanol) to give the final product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (R)-1-Boc-3-(hydroxymethyl)piperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound.
Q1: My final product has a low melting point and appears as an oil or waxy solid. How can I improve its crystallinity?
A1: This issue often arises from residual solvents or impurities.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the crude product thoroughly under high vacuum. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents.
-
Recrystallization: If the product is still not a solid, recrystallization is highly recommended. Experiment with different solvent systems. A good starting point is a nonpolar solvent like n-hexane or a mixture of ethyl acetate and heptane.[1] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Purity Check: Analyze the crude product by TLC or LC-MS to assess the level and nature of impurities. Highly impure samples may resist crystallization.
-
Q2: I am observing a significant amount of a non-polar impurity in my crude product by TLC. What could it be and how can I remove it?
A2: A common non-polar impurity is an excess of the Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O), or its byproducts.
-
Troubleshooting Steps:
-
Work-up Quench: During the reaction work-up, ensure that any unreacted Boc₂O is quenched. This can be achieved by adding a primary or secondary amine (e.g., a small amount of piperidine) to the reaction mixture before extraction.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for removing non-polar impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Selective Precipitation: In some cases, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar anti-solvent can selectively precipitate the desired product, leaving the non-polar impurities in solution.
-
Q3: My purified product shows the presence of a baseline impurity on the TLC plate that doesn't move from the origin. What is this and how do I get rid of it?
A3: A baseline impurity is typically a highly polar substance, such as inorganic salts from the work-up or unreacted starting materials if they are more polar than the product.
-
Troubleshooting Steps:
-
Aqueous Wash: During the extractive work-up, ensure thorough washing of the organic layer with water and brine (saturated aqueous sodium chloride solution) to remove inorganic salts.[2][3]
-
Silica Gel Plug: If the impurity persists, you can pass a solution of your crude product through a short plug of silica gel, eluting with your chromatography solvent system. The highly polar impurities should remain adsorbed on the silica.
-
Acid-Base Extraction: If the impurity is basic (e.g., unreacted amine starting material), a wash with a dilute acidic solution (e.g., 1M HCl) during the work-up can help remove it.[3] Conversely, if the impurity is acidic, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can be effective.[4]
-
Q4: The yield of my purified product is very low after column chromatography. How can I improve the recovery?
A4: Low recovery from column chromatography can be due to several factors.
-
Troubleshooting Steps:
-
Proper Solvent System Selection: An inappropriate solvent system can lead to poor separation or irreversible adsorption of the product on the silica gel. Optimize the mobile phase using TLC before running the column. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
-
Silica Gel Deactivation: For polar compounds like this compound, the acidic nature of silica gel can sometimes cause streaking or decomposition. You can deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in the mobile phase.
-
Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can often improve resolution and recovery.
-
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The presence of the (S)-enantiomer is a potential impurity.
-
Troubleshooting Steps:
-
Chiral HPLC: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[1] Specific chiral columns and mobile phases are required for this analysis.
-
Optical Rotation: Measurement of the specific optical rotation and comparison with the literature value can provide an indication of enantiomeric purity, although this method is less accurate than chiral HPLC.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing both more and less polar impurities from the crude product.
-
Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from a solid crude product.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., n-hexane, or a mixture of ethyl acetate and heptane).
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then to 0°C.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified product.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | [5] |
| Molecular Weight | 215.29 g/mol | [5] |
| Appearance | Colorless to light yellow liquid or white powder | [5][6] |
| Melting Point | Varies (can be a low melting solid) | - |
| Boiling Point | Approx. 103 - 105°C at 0.1 mmHg | [5] |
| Solubility | Soluble in methanol, DMF, dichloromethane, ethyl acetate. Slightly soluble in water. | [5][7] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Recrystallization | n-Hexane | A good starting point for non-polar impurities.[3] |
| Recrystallization | Ethyl Acetate/Heptane | A two-solvent system that can be effective for inducing crystallization.[1] |
| Extraction | Dichloromethane | Commonly used for extracting the product from aqueous solutions.[2][3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | High Purity Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
Common side reactions in the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is (R)-1-Boc-piperidine-3-carboxylic acid, also known as (R)-Boc-nipecotic acid. This compound is a stable, white powder.
Q2: Which reducing agents are typically used to convert the carboxylic acid to the alcohol?
Commonly used reducing agents for this transformation include borane complexes, such as borane-tetrahydrofuran (BH3•THF), and mixed anhydride preparations followed by reduction with sodium borohydride (NaBH4). Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and may lead to more side reactions if not carefully controlled.
Q3: Is the Boc protecting group stable under the typical reduction conditions?
The tert-butoxycarbonyl (Boc) protecting group is generally stable to the neutral or slightly basic conditions of borane and sodium borohydride reductions. However, it is sensitive to acidic conditions. Care should be taken during the work-up procedure to avoid acidic environments that could lead to premature deprotection.
Troubleshooting Guide
Issue 1: Incomplete Conversion of the Starting Material
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of the starting carboxylic acid, (R)-1-Boc-piperidine-3-carboxylic acid, remaining.
Possible Causes and Solutions:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low.
-
Solution: Increase the equivalents of the reducing agent (e.g., BH3•THF or NaBH4) and monitor the reaction progress carefully.
-
-
Inactive Reducing Agent: Borane solutions can degrade over time, and sodium borohydride can be deactivated by moisture.
-
Solution: Use a fresh bottle of the reducing agent or titrate the borane solution to determine its exact molarity before use.
-
-
Reaction Temperature Too Low: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For borane reductions, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture.
-
Solution: Choose a solvent in which the starting material is more soluble, or use a co-solvent system.
-
Issue 2: Formation of an Unexpected Side Product
Symptom: A significant peak corresponding to a byproduct is observed in the analytical data of the crude product.
Common Side Reactions and Their Identification:
| Side Product | Identification | Probable Cause | Mitigation Strategy |
| (R)-3-(Hydroxymethyl)piperidine | Mass spectrometry will show the absence of the Boc group (loss of 100 amu). | Accidental exposure to acidic conditions during the reaction or work-up, leading to the cleavage of the Boc protecting group. | Maintain neutral or slightly basic pH during the work-up. Use a mild quenching agent, such as methanol, followed by a basic wash (e.g., saturated sodium bicarbonate solution). |
| Over-reduction Products (e.g., (R)-1-Boc-3-methylpiperidine) | Mass spectrometry will show a lower mass than the desired product. NMR spectroscopy will show the absence of the hydroxyl proton and a methyl signal. | Use of an overly strong or excessive amount of reducing agent, particularly with highly reactive hydrides like LiAlH4. | Use a milder reducing agent like BH3•THF or a mixed anhydride/NaBH4 method. Carefully control the stoichiometry of the reducing agent and the reaction temperature. |
Issue 3: Difficulty in Product Purification
Symptom: The final product is difficult to purify, and contaminants are co-eluting during column chromatography.
Possible Causes and Solutions:
-
Residual Boron Species: If using a borane-based reducing agent, boron-containing byproducts can complicate purification.
-
Solution: During the work-up, quench the reaction carefully with methanol. This helps to break down any borane complexes. An extractive work-up with aqueous base can also help remove boron salts.
-
-
Emulsion Formation During Extraction: The product and byproducts may lead to the formation of an emulsion during the aqueous work-up.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
-
Experimental Protocols
Protocol 1: Reduction of (R)-1-Boc-piperidine-3-carboxylic acid using Borane-Tetrahydrofuran Complex
-
Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3•THF, typically 1.5-2.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: (R)-1-Boc-3-(hydroxymethyl)piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The two primary and most frequently employed synthetic strategies are:
-
Boc Protection of a Precursor: This involves the protection of the nitrogen atom of a commercially available chiral piperidine derivative, such as (R)-3-(hydroxymethyl)piperidine or (R)-3-hydroxypiperidine, using di-tert-butyl dicarbonate (Boc)₂O.
-
Reduction of a Ketone: This route starts with the reduction of N-Boc-3-piperidone. To achieve the desired (R)-enantiomer, this can be done either through asymmetric reduction using a chiral reducing agent or an enzymatic reduction. A non-chiral reduction will produce a racemic mixture that requires subsequent resolution.
Q2: I am getting a low yield during the Boc protection of (R)-3-(hydroxymethyl)piperidine. What could be the issue?
A2: Low yields in Boc protection reactions can often be attributed to several factors:
-
Inadequate Base: The choice and amount of base are critical. A hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid formed during the reaction. Ensure at least a stoichiometric amount of base is used.
-
Reaction Conditions: The reaction is typically run at 0°C to room temperature. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.
-
Quality of (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Using fresh or properly stored (Boc)₂O is recommended.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is controlled to prevent the loss of the product. Acidic washes should be performed cautiously as the Boc group can be labile under strongly acidic conditions.
Q3: My reduction of N-Boc-3-piperidone with sodium borohydride is giving a low yield of the desired alcohol. What can I do to improve it?
A3: To improve the yield of the reduction of N-Boc-3-piperidone:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol or ethanol are commonly used and generally give good results.
-
Temperature Control: The reaction is typically performed at 0°C to control the rate of reduction and minimize side reactions. Adding the sodium borohydride portion-wise can help maintain a low temperature.
-
Stoichiometry of Reducing Agent: While a slight excess of sodium borohydride is often used, a large excess can lead to the formation of byproducts and complicate the work-up.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to the formation of impurities.
Q4: I am observing significant peak tailing during the column chromatography purification of my this compound. How can I resolve this?
A4: Peak tailing during silica gel chromatography of piperidine derivatives is a common issue due to the basic nature of the nitrogen atom interacting with the acidic silanol groups on the silica surface. Here are some solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1% v/v) is a common choice. This will compete with your product for binding to the active sites on the silica gel, leading to improved peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a good alternative.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Boc Protection | Incomplete reaction. | Ensure the use of fresh (Boc)₂O and an adequate amount of base. Monitor the reaction by TLC until the starting material is consumed. |
| Product loss during work-up. | Avoid strongly acidic conditions during the aqueous wash. Ensure complete extraction of the product from the aqueous layer. | |
| Incomplete Reduction of N-Boc-3-piperidone | Insufficient reducing agent. | Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). |
| Deactivation of the reducing agent. | Ensure the solvent is anhydrous, as water can react with sodium borohydride. | |
| Formation of Impurities | Over-reduction or side reactions. | Control the reaction temperature (maintain at 0°C) and add the reducing agent portion-wise. |
| Impure starting materials. | Check the purity of the starting N-Boc-3-piperidone by NMR or GC-MS before starting the reaction. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product streaking on the column. | Add a basic modifier like triethylamine to the eluent or use an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-3-(hydroxymethyl)piperidine
Reaction Scheme:
Procedure:
-
To a solution of (R)-3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Protocol 2: Synthesis of (rac)-1-Boc-3-(hydroxymethyl)piperidine by Reduction of N-Boc-3-piperidone
Reaction Scheme:
Procedure:
-
Dissolve N-Boc-3-piperidone (1.0 eq) in methanol at 0°C.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Quantitative Data Summary
| Route | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| Boc Protection | (R)-3-(hydroxymethyl)piperidine | (Boc)₂O, Et₃N, DCM | 85-95 | >98 | General procedure |
| Reduction | N-Boc-3-piperidone | NaBH₄, MeOH | 90-98 | >97 | General procedure |
| Enzymatic Reduction | N-Boc-3-piperidone | Carbonyl reductase, GDH | up to 97.8 | >99 (e.e.) | [1] |
Visualizations
Synthesis Workflow
References
Optimization of reaction conditions for (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Boc Protection: This involves the direct protection of the nitrogen atom of (R)-3-(hydroxymethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction: This route starts with (R)-1-Boc-piperidine-3-carboxylic acid or its corresponding ester, which is then reduced to the desired alcohol.
Q2: Which reducing agent is most suitable for the conversion of (R)-1-Boc-piperidine-3-carboxylic acid to the alcohol?
A2: The choice of reducing agent depends on the available laboratory equipment, safety protocols, and the desired reaction conditions. Common options include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces carboxylic acids and esters. However, it is highly reactive and requires strict anhydrous conditions.[1][2][3]
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce carboxylic acids directly. However, it can be used to reduce esters or activated forms of the carboxylic acid, such as a mixed anhydride.[4] This method offers a milder and safer alternative to LiAlH₄.
-
Borane (BH₃): Borane reagents, such as BH₃·THF or BH₃·SMe₂, are effective for the reduction of carboxylic acids and can sometimes offer better chemoselectivity than LiAlH₄.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the Boc protection and the reduction reactions can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting material from the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields can vary depending on the chosen route and optimization of reaction conditions. For the Boc protection of 3-hydroxypiperidine, yields as high as 94% have been reported.[7] Yields for the reduction of the carboxylic acid or ester are dependent on the specific reducing agent and protocol used, but good to excellent yields are generally achievable with careful optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Boc Protection of (R)-3-(hydroxymethyl)piperidine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction/Low Yield | 1. Poor quality of Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially with exposure to moisture. 2. Inadequate base: The base may not be strong enough or used in insufficient quantity to deprotonate the piperidine nitrogen effectively. 3. Solvent issues: The starting material may have poor solubility in the chosen solvent. | 1. Use fresh, high-quality Boc₂O. 2. Ensure the use of an appropriate base (e.g., sodium carbonate, triethylamine) in a suitable stoichiometric amount. 3. Consider using a co-solvent system (e.g., 50% ethanol/water) to improve solubility.[7] |
| Formation of Side Products | 1. Over-reaction: Prolonged reaction times or excessive temperatures can lead to side reactions. 2. Reaction with hydroxyl group: Although less likely, the hydroxyl group could potentially react under certain conditions. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Maintain the recommended reaction temperature. |
| Difficult Purification | 1. Residual Boc₂O or byproducts: Unreacted Boc₂O or its byproducts can complicate purification. 2. Emulsion during workup: The basic reaction mixture can form emulsions during aqueous extraction. | 1. During the workup, wash the organic layer with a mild acidic solution (e.g., dilute HCl) to remove any remaining base and a saturated solution of sodium bicarbonate to remove acidic impurities. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
Route 2: Reduction of (R)-1-Boc-piperidine-3-carboxylic Acid/Ester
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (especially with NaBH₄) | 1. Insufficient reducing agent: The stoichiometry of the reducing agent may be inadequate. 2. Carboxylic acid is not activated (for NaBH₄): NaBH₄ is generally ineffective at reducing unactivated carboxylic acids.[3] | 1. Use a sufficient excess of the reducing agent. For LiAlH₄, at least 2 equivalents are needed for a carboxylic acid.[1] 2. If using NaBH₄, first convert the carboxylic acid to an ester or a mixed anhydride.[8] |
| Formation of Amine instead of Alcohol (with LiAlH₄) | 1. Contamination with amide: If the starting carboxylic acid is contaminated with the corresponding amide, LiAlH₄ will reduce the amide to an amine.[1] | 1. Ensure the purity of the starting (R)-1-Boc-piperidine-3-carboxylic acid. |
| Difficult and Hazardous Workup (with LiAlH₄) | 1. Quenching of excess LiAlH₄: The reaction of LiAlH₄ with water is highly exothermic and can be dangerous if not controlled properly.[1] | 1. Follow a careful and slow quenching procedure at 0 °C. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). |
| Product is difficult to isolate from aqueous layer | 1. Product solubility: The hydroxymethyl product may have some solubility in water. | 1. Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. |
Experimental Protocols
Protocol 1: Boc Protection of (R)-3-(hydroxymethyl)piperidine
This protocol is adapted from a reported procedure with high yield.[7]
-
Reaction Setup: In a round-bottom flask, dissolve (R)-3-(hydroxymethyl)piperidine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add sodium carbonate (Na₂CO₃, 1.5 eq) to the solution and stir until it dissolves. At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 1 hour.
-
Reaction: Stir the mixture at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Once the reaction is complete, carefully adjust the pH to 6-7 with 1M HCl.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. If necessary, purify by flash column chromatography on silica gel.
Table 1: Reagent Quantities for Boc Protection
| Reagent | Molar Eq. |
| (R)-3-(hydroxymethyl)piperidine | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 1.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 |
Protocol 2: Reduction of (R)-1-Boc-piperidine-3-carboxylic Acid via Mixed Anhydride
This protocol provides a milder alternative to using LiAlH₄.[8]
-
Formation of Mixed Anhydride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the mixture at -15 °C for 30 minutes.
-
-
Reduction:
-
To the mixed anhydride solution at -15 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
After the addition of NaBH₄, slowly add methanol (2.0 eq).
-
Stir the reaction mixture at -15 °C and allow it to slowly warm to room temperature.
-
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Table 2: Reagent Quantities for Mixed Anhydride Reduction
| Reagent | Molar Eq. | | :--- | | (R)-1-Boc-piperidine-3-carboxylic acid | 1.0 | | N-Methylmorpholine (NMM) | 1.1 | | Isobutyl chloroformate | 1.1 | | Sodium Borohydride (NaBH₄) | 1.5 | | Methanol | 2.0 |
Visualized Workflows
Caption: Workflow for Boc Protection of (R)-3-(hydroxymethyl)piperidine.
Caption: Workflow for Reduction via Mixed Anhydride Method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 8. scirp.org [scirp.org]
Technical Support Center: Purification of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-(hydroxymethyl)piperidine. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route and subsequent work-up procedures. These may include:
-
Starting materials: Unreacted precursors such as (R)-3-piperidinemethanol or di-tert-butyl dicarbonate (Boc₂O).
-
By-products: Formation of di-Boc protected piperidine derivatives or other side-products from the reaction.
-
Enantiomeric impurity: The presence of the (S)-enantiomer, (S)-1-Boc-3-(hydroxymethyl)piperidine.
-
Residual solvents: Solvents used during synthesis and purification (e.g., dichloromethane, n-hexane, ethanol).[1]
-
Water: Moisture absorbed from the atmosphere or from aqueous work-up steps.
Q2: My purified this compound has a low melting point and appears as an oil or a waxy solid. What could be the issue?
A2: The expected form of high-purity this compound is a solid with a melting point in the range of 43-50°C.[2][3] An oily or waxy appearance with a depressed melting point typically indicates the presence of impurities, which disrupt the crystal lattice. Common culprits include residual solvents and unreacted starting materials.
Q3: How can I remove the enantiomeric impurity, (S)-1-Boc-3-(hydroxymethyl)piperidine?
A3: Separation of enantiomers is a significant challenge. While standard purification techniques like recrystallization or column chromatography may not be effective, specialized chiral chromatography is the most reliable method. Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase can effectively separate the (R) and (S) enantiomers.[4]
Q4: I am having trouble inducing crystallization of my this compound. What should I do?
A4: Difficulty with crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system. Here are some troubleshooting steps:
-
Solvent Screening: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[5] For Boc-protected piperidines, solvent systems like n-hexane have been used for crystallization.[1]
-
Purity Check: Ensure the crude product is sufficiently pure. If significant impurities are present, consider pre-purification by column chromatography.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.[5]
Troubleshooting Guides
Guide 1: General Purification Workflow
This guide outlines a general workflow for the purification of this compound after synthesis.
Caption: General purification workflow for this compound.
Guide 2: Troubleshooting Failed Crystallization
This decision tree provides a systematic approach to troubleshoot issues when crystallization of this compound fails.
Caption: Troubleshooting guide for failed crystallization attempts.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Typical Impurities Removed | Reported Purity | Reference |
| Extraction & Washing | Partitioning between immiscible liquid phases. | Water-soluble impurities, salts. | Crude | [1][6] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Starting materials, by-products with different polarity. | >95% | [2] |
| Crystallization/Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Insoluble impurities, some soluble by-products. | 98.6% (HPLC) | [1][6] |
| Reduced Pressure Distillation | Separation based on differences in boiling points at reduced pressure. | Non-volatile impurities, some starting materials. | 92.9% | [7] |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric impurities. | >99% ee | [4][8] |
Experimental Protocols
Protocol 1: Recrystallization from n-Hexane
This protocol is based on procedures described for similar compounds.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot n-hexane. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This is a general protocol that can be adapted based on the polarity of the impurities observed by TLC.[2]
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Mobile Phase: Choose a solvent system that provides good separation of the product from impurities on a TLC plate (e.g., a mixture of hexane and ethyl acetate). A typical starting point could be a 9:1 mixture of dichloromethane and methanol.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Analysis by HPLC
This protocol outlines a general method for assessing the purity of this compound. Specific conditions may need to be optimized.[4][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) is suitable for general purity analysis.[9] For enantiomeric purity, a chiral column (e.g., Chiralpak-IC3) is required.[4]
-
Mobile Phase:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample onto the column and run the analysis according to the established method. The purity is determined by the relative area of the product peak compared to the total area of all peaks.
References
- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-1-Boc-3-羟基哌啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 8. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. policija.si [policija.si]
Preventing racemization during the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and stereospecific routes to synthesize this compound include:
-
Reduction of (R)-1-Boc-piperidine-3-carboxylic acid or its corresponding ester: This is a widely used method where the carboxylic acid or ester is reduced to the alcohol. The choice of reducing agent is critical to prevent racemization.
-
Asymmetric reduction of N-Boc-3-piperidone: This method employs a chiral reducing agent or a catalyst to stereoselectively reduce the ketone to the desired (R)-alcohol.[1] Biocatalytic reductions using ketoreductase enzymes are also effective.[1][2]
-
Enzymatic resolution of racemic 1-Boc-3-(hydroxymethyl)piperidine: This involves using an enzyme, such as a lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (R)- and (S)-forms.[3]
Q2: What is the primary mechanism of racemization during the synthesis of this compound?
A2: Racemization can occur through different mechanisms depending on the synthetic step:
-
During the reduction of (R)-1-Boc-piperidine-3-carboxylic acid: If the carboxylic acid is activated (e.g., to an acid chloride or mixed anhydride) prior to reduction, there is a risk of racemization via the formation of a planar ketene intermediate, although this is less common for this substrate. More likely is epimerization at the C3 position if any harsh basic or acidic conditions are used that can deprotonate the alpha-carbon to the carbonyl group.
-
During workup or purification: Exposure to strong acidic or basic conditions can lead to racemization. For instance, prolonged exposure to strong acid could potentially lead to the formation of a carbocation at the C3 position after protonation of the hydroxyl group, which could then be attacked from either face. Similarly, strong bases could facilitate enolate formation if any ketone intermediate is present.[4][5]
-
During Boc-deprotection: While the question is about the synthesis of the Boc-protected compound, it is worth noting that a slight drop in optical purity has been observed during the acidic removal of the Boc group in similar chiral piperidine derivatives.[4]
Q3: How can I accurately determine the enantiomeric excess (% ee) of my product?
A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique separates the (R) and (S) enantiomers, allowing for their quantification. A typical method would involve a chiral stationary phase column (e.g., Chiralpak) and a mobile phase consisting of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization.
Issue 1: Loss of Optical Purity During the Reduction of (R)-1-Boc-piperidine-3-carboxylic Acid
| Potential Cause | Recommended Solution | Rationale |
| Harsh reaction conditions | Use milder reducing agents. Borane complexes (e.g., BH3·THF) or lithium aluminum hydride (LiAlH4) at low temperatures are generally effective. | Stronger reducing agents or higher temperatures can promote side reactions and epimerization. |
| Activation of the carboxylic acid | Avoid converting the carboxylic acid to a more reactive species like an acid chloride if possible. Direct reduction of the carboxylic acid is preferred. | Acid chlorides and other highly activated carbonyl species are more susceptible to enolization and racemization, especially in the presence of a base. |
| Basic or acidic contaminants | Ensure all reagents and solvents are pure and free from strong acids or bases. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Contaminants can catalyze racemization. |
| Prolonged reaction times | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Extended exposure to reaction conditions, even if mild, can increase the chance of racemization. |
Issue 2: Racemization Detected After Workup and Purification
| Potential Cause | Recommended Solution | Rationale |
| Use of strong acids or bases during extraction | Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) for washing the organic layers. | Strong acids and bases can cause epimerization at the chiral center.[4] |
| High temperatures during solvent evaporation | Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below 40°C). | Heat can provide the energy needed to overcome the activation barrier for racemization. |
| Acidic or basic nature of silica gel in chromatography | Use neutral silica gel or deactivate it by washing with a solution of triethylamine in the eluent system and then re-equilibrating with the eluent. | Standard silica gel can be acidic and may cause on-column racemization. |
Experimental Protocols
Protocol 1: Reduction of (R)-1-Boc-piperidine-3-carboxylic Acid using Borane-THF Complex
-
Preparation: To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (N2 or Ar), add borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 1.5 equivalents) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol dropwise to quench the excess borane.
-
Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Protocol 2: Chiral HPLC Analysis of this compound
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or a similar chiral column.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound, highlighting potential stages for racemization.
Caption: A logical diagram for troubleshooting racemization issues during the synthesis.
References
Technical Support Center: Column Chromatography of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Boc-3-(hydroxymethyl)piperidine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography purification of this compound?
A1: For the purification of this compound, a normal-phase silica gel chromatography setup is recommended. The compound is moderately polar due to the hydroxyl group, but the Boc protecting group and the piperidine ring provide significant non-polar character. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on similar Boc-protected piperidine derivatives, a mobile phase of 3:1 hexane to ethyl acetate can be effective.[1]
Q2: How can I determine the optimal mobile phase for my specific crude sample?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. To determine this, you can perform spot tests on a TLC plate with different ratios of hexane and ethyl acetate (e.g., 5:1, 3:1, 1:1). The solvent system that gives the desired Rf for your compound while providing good separation from impurities should be used for the column chromatography.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try adding a more polar solvent to your mobile phase. A common strategy is to add a small percentage of methanol (1-5%) to your ethyl acetate/hexane mixture. Be cautious, as adding too much methanol can lead to a very rapid elution and poor separation.
Q4: I am observing significant tailing of my compound's spot on the TLC and column. What could be the cause and how can I fix it?
A4: Tailing is a common issue when purifying amines on silica gel. It is often caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups on the silica surface. Although the Boc group reduces the basicity of the nitrogen, some interaction can still occur. To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q5: Can I use other stationary phases besides silica gel?
A5: While silica gel is the most common stationary phase for this type of compound, other options are available. If your compound is sensitive to the acidic nature of silica, you could consider using neutral or basic alumina. For very polar compounds that are difficult to elute from silica, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be an alternative.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, add a small amount of methanol (1-5%). |
| Compound elutes too quickly (in the void volume) | Mobile phase polarity is too high. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of the desired compound from impurities | Inappropriate mobile phase. | Perform a more thorough TLC analysis to find a solvent system that provides better separation. Consider using a different solvent system altogether (e.g., dichloromethane/methanol). |
| Column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material. | |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. Slurry packing is often preferred over dry packing to avoid these issues. | |
| Product fractions are contaminated with an unknown substance | The compound may be degrading on the silica gel. | Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. |
| Crystallization of the product in the column or tubing | The compound has low solubility in the mobile phase. | Add a small amount of a stronger solvent to the mobile phase to increase the solubility of your compound. Ensure the laboratory temperature is stable. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen starting mobile phase (e.g., 3:1 hexane:ethyl acetate).
-
Stir the mixture gently to create a homogenous slurry, ensuring there are no clumps.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some of the solvent to drain, settling the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent and sample addition.
3. Loading the Sample:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase. Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (using a pump or bulb) to start the elution.
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Addressing solubility issues with (R)-1-Boc-3-(hydroxymethyl)piperidine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using (R)-1-Boc-3-(hydroxymethyl)piperidine in chemical reactions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a versatile building block in organic synthesis. Its solubility is dictated by the presence of a polar hydroxymethyl group and a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. Generally, it is soluble in a range of common organic solvents but has limited solubility in water.[1][2][3][4]
Q2: In which organic solvents is this compound typically soluble?
A2: It is reported to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and dimethylformamide (DMF).[1][3][4][5]
Q3: What is the solubility of this compound in water?
A3: Its solubility in water is described as "less soluble," "slightly soluble," or "immiscible".[1][2][6] The hydrophobic Boc group significantly reduces its aqueous solubility.
Q4: Is this compound a solid or a liquid?
A4: The physical state can vary. It is sometimes described as a colorless to pale yellow liquid, while the enantiomerically pure (R)- form is also available as a white to pale-yellow crystalline solid with a melting point in the range of 91-94°C.[2][4] The racemic mixture may have a different melting point. Always check the specifications from your supplier.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, it is incompatible with strong oxidizing agents.[3] It is also sensitive to strong acidic conditions, which can lead to the cleavage of the Boc protecting group.
Data Presentation: Solubility Profile
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [1][4] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1][4] |
| Methanol | Soluble | [3][5] |
| Dimethylformamide (DMF) | Soluble | [3][5] |
| Tetrahydrofuran (THF) | Soluble | - |
| Water | Slightly Soluble / Less Soluble | [1][2][6] |
Note: "Soluble" indicates that the compound is likely to dissolve to a concentration suitable for most reaction conditions (e.g., >10 mg/mL). Researchers should always perform a small-scale solubility test before proceeding with a large-scale reaction.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound during your experiments.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues in reactions.
Problem: this compound does not fully dissolve in the chosen reaction solvent.
-
Possible Cause: The solvent polarity is not optimal for dissolving the molecule, which has both polar and nonpolar characteristics.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest first step is to increase the volume of the solvent to achieve a more dilute solution.
-
Change the Solvent: If increasing the volume is not practical, switch to a solvent in which the compound is known to be more soluble. For example, if you are experiencing issues in a less polar solvent like diethyl ether, consider switching to THF or dichloromethane.
-
Use a Co-solvent: A mixture of solvents can be effective. For instance, if your reaction requires a nonpolar solvent but the piperidine derivative is not dissolving, adding a small amount of a more polar co-solvent in which it is highly soluble (like DMF or methanol) can aid in dissolution.
-
Gentle Heating: Gently warming the mixture can increase the solubility of the compound. Ensure that the reaction temperature is compatible with all reagents and that the compound itself is stable at the elevated temperature.
-
Problem: The reaction mixture becomes heterogeneous or a precipitate forms upon addition of another reagent.
-
Possible Cause: The added reagent may be causing the this compound or the product to precipitate out of solution due to a change in the overall polarity of the reaction mixture or the formation of an insoluble salt.
-
Troubleshooting Steps:
-
Change the Order of Addition: Sometimes, the order in which reagents are added can influence solubility. Try dissolving the piperidine derivative and the other soluble reagents first before adding the problematic reagent.
-
Slow Addition: Add the reagent that causes precipitation slowly and with vigorous stirring. This can help to keep the resulting species in solution.
-
Use a More Polar Solvent System: If a salt is precipitating, a more polar solvent like DMF or acetonitrile may be required to keep all components in the solution phase.
-
Experimental Protocols
Below are generalized methodologies for common reactions involving this compound, with considerations for solubility.
Protocol 1: Acylation of this compound
This protocol describes the esterification of the hydroxyl group.
Diagram: Experimental Workflow for Acylation
Caption: A typical workflow for the acylation of an alcohol.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM). If solubility is an issue, consider using THF or adding a small amount of DMF as a co-solvent. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.2 eq.).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Mitsunobu Reaction with this compound
This protocol is for the conversion of the primary alcohol to other functional groups, such as an ester or for the introduction of a nitrogen nucleophile (e.g., phthalimide). The Mitsunobu reaction is known to proceed with inversion of configuration if the starting material were a chiral secondary alcohol.
Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the nucleophile (e.g., phthalimide or a carboxylic acid, 1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous solvent, typically THF or DCM. The choice of solvent is crucial, and THF is often preferred.
-
Reaction: Cool the solution to 0 °C. Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.), in the same solvent dropwise.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Purification is typically achieved by flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature for specific reaction conditions and optimize them as needed for their specific substrates and desired outcomes.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High Purity Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of (R)-1-Boc-3-(hydroxymethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound for large-scale production?
A1: The most common routes start from either (R)-nipecotic acid or a derivative. A typical approach involves the Boc protection of the piperidine nitrogen followed by the reduction of the carboxylic acid or its corresponding ester at the 3-position. The choice of reducing agent is a critical factor at scale.
Q2: What are the primary challenges when moving from a lab-scale to a pilot-plant or industrial-scale synthesis of this compound?
A2: The primary challenges include:
-
Heat Management: The reduction step is often highly exothermic, and maintaining a consistent temperature in a large reactor can be difficult.
-
Reagent Handling: Large quantities of reactive reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) present significant safety and handling challenges.
-
Work-up and Extraction: Handling large volumes of aqueous and organic phases during quenching and extraction can be cumbersome and may lead to emulsion formation.
-
Purification: Chromatographic purification, common at the lab scale, is often not economically viable for large quantities. Crystallization or distillation becomes the preferred method, which may require significant process development.
-
Impurity Profile: Side reactions that are minor at a small scale can become significant at a larger scale, affecting the purity of the final product.
Q3: Are there any specific safety precautions to consider during the scale-up?
A3: Yes, particularly concerning the reduction step. If using metal hydrides like LiAlH₄, extreme care must be taken to control the reaction temperature and the quenching process, as these are highly reactive with water and protic solvents, producing flammable hydrogen gas. Ensure the reactor is properly vented and that appropriate personal protective equipment is used. A thorough process safety review should be conducted before any scale-up operation.
Troubleshooting Guide
Issue 1: Low Yield in the Reduction Step
Q: We are experiencing a significant drop in yield for the reduction of the carboxylic acid/ester precursor to the alcohol when moving to a larger reactor. What could be the cause?
A: Several factors could be contributing to the lower yield at scale:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is higher, causing degradation of the starting material or product. It can also result in poor dispersion of the reducing agent, leading to incomplete reaction.
-
Solution: Evaluate the stirrer design and speed. For viscous reaction mixtures, a more powerful overhead stirrer with appropriate impeller design is necessary.
-
-
Poor Temperature Control: The exothermic nature of the reduction can be difficult to manage in a large vessel. If the heat removal capacity of the reactor is insufficient, the resulting temperature increase can promote side reactions.
-
Solution: Ensure the reactor's cooling system is adequate. Consider slower, controlled addition of the reducing agent to manage the rate of heat generation.
-
-
Degradation during Work-up: The quenching of the reaction and subsequent work-up can be problematic at scale. Prolonged exposure to acidic or basic conditions, or high temperatures during solvent removal, can degrade the product.
-
Solution: Optimize the work-up procedure to minimize the time the product is in contact with harsh conditions. Consider using a milder quenching agent.
-
Issue 2: Impurities in the Final Product
Q: Our scaled-up batch of this compound has a higher level of impurities compared to the lab-scale synthesis. How can we address this?
A: The impurity profile can change significantly with scale. Here are some common causes and solutions:
-
Over-reduction or Under-reduction: Inadequate temperature control or non-uniform mixing can lead to either incomplete reaction (leaving starting material) or over-reduction of the Boc-protecting group.
-
Solution: Re-evaluate the stoichiometry of the reducing agent and the reaction time. Improved mixing and temperature control are also crucial.
-
-
Side Reactions: Higher temperatures or longer reaction times can promote the formation of byproducts.
-
Solution: Analyze the impurities to identify their structure. This can provide clues about the side reactions occurring and help in optimizing the reaction conditions to minimize them.
-
-
Contamination from Equipment: At a larger scale, the surface-area-to-volume ratio decreases, but the potential for contamination from the reactor or transfer lines should not be overlooked.
-
Solution: Ensure thorough cleaning of all equipment before use.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not feasible. What are our options?
A: At a large scale, alternative purification methods are necessary:
-
Crystallization: This is often the most effective method for purifying solid products at scale.
-
Troubleshooting: If the product is an oil, it may be possible to form a crystalline salt. Experiment with different solvent systems and cooling profiles to induce crystallization. Seeding with a small amount of pure product can also be effective.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option.[1]
-
Troubleshooting: The high boiling point of this compound requires a good vacuum source. Care must be taken to avoid thermal degradation during distillation.
-
-
Liquid-Liquid Extraction: A well-designed extraction procedure can effectively remove many impurities.
-
Troubleshooting: Emulsion formation can be a major issue at scale. The choice of solvents and the mixing intensity during extraction should be carefully controlled.
-
| Parameter | Lab Scale (1-100 g) | Pilot Scale (1-100 kg) | Potential Impact of Scale-Up |
| Yield | Typically 80-95% | Often lower initially (60-80%) | More sensitive to mixing and heat transfer. |
| Purity (pre-purification) | >90% | Can be lower (80-90%) | Impurity profile may change. |
| Reaction Time | 2-12 hours | 4-24 hours | Addition times are longer to control exotherms. |
| Purification Method | Column Chromatography | Crystallization/Distillation | Chromatography is generally not scalable. |
Experimental Protocols
Note: These are representative lab-scale protocols. Scale-up requires careful optimization of all parameters.
Protocol 1: Boc Protection of (R)-3-(hydroxymethyl)piperidine
-
To a stirred solution of (R)-3-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reduction of (R)-1-Boc-piperidine-3-carboxylic acid with LiAlH₄
-
Warning: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under nitrogen, slowly add a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: A general workflow for troubleshooting common issues encountered during the scale-up of chemical synthesis.
Caption: A decision tree for selecting a suitable purification method for large-scale synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of (R)-1-Boc-3-(hydroxymethyl)piperidine
For researchers, scientists, and drug development professionals, the comprehensive characterization of chiral building blocks like (R)-1-Boc-3-(hydroxymethyl)piperidine is paramount for ensuring the quality, safety, and efficacy of synthesized active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various analytical methods for the characterization of this important synthetic intermediate, complete with experimental protocols and comparative data to aid in method selection and implementation.
The primary analytical challenges in characterizing this compound involve confirming its chemical identity and structure, determining its purity, and, most critically, assessing its enantiomeric purity. The analytical techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—are instrumental in addressing these challenges.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific analytical goal, such as routine purity assessment, enantiomeric excess determination, or structural elucidation. The following table summarizes the key performance characteristics of the primary analytical techniques for the characterization of this compound.
| Analytical Technique | Primary Application | Key Performance Characteristics |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | High resolution of enantiomers, accurate and precise quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling & Purity | High sensitivity for volatile impurities, provides structural information of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity | Definitive structural confirmation, potential for quantitative purity analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Rapid confirmation of key functional groups. |
Data Presentation: Performance of Analytical Methods
The following tables summarize the expected quantitative data from validated methods for the analysis of this compound and its enantiomer.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC)
An efficient isocratic Normal Phase-HPLC method using a Chiralpak-IC3 column has been developed and validated for the separation and quantification of the enantiomers of 1-Boc-3-hydroxypiperidine.[1]
| Validation Parameter | Performance Data |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Resolution (Rs) | > 2.0 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For Boc-protected piperidine derivatives, this method offers high sensitivity and specificity.
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | < 1 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (R) and (S) enantiomers of 1-Boc-3-(hydroxymethyl)piperidine to determine enantiomeric purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).[1]
-
Mobile Phase: A premixed solution of n-Hexane and Isopropyl Alcohol (IPA) in a 95:5 ratio with 0.2% Trifluoroacetic acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 15 µL.[1]
-
Diluent: Isopropyl Alcohol.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify potential volatile impurities in the this compound sample.
Instrumentation and Conditions:
-
GC System: A standard GC equipped with a mass selective detector.
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 150°C for 10 minutes, then ramp to 260°C at 35°C/min and hold for 2 minutes.
-
Injection Volume: 1.0 µL.
-
Diluent: Methanol.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength instrument.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃ in an NMR tube.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the Boc group protons, the piperidine ring protons, and the hydroxymethyl group protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with a KBr pellet press or an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
Expected Characteristic IR Absorptions:
-
O-H stretch: A broad band around 3400 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2950-2850 cm⁻¹.
-
C=O stretch (Boc group): A strong absorption around 1690 cm⁻¹.
-
C-O stretch (alcohol): A band in the region of 1050 cm⁻¹.
Mandatory Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical methods and characterization attributes.
References
A Comparative Guide to Purity Analysis of (R)-1-Boc-3-(hydroxymethyl)piperidine
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks like (R)-1-Boc-3-(hydroxymethyl)piperidine is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the determination of its chemical and enantiomeric purity. The comparison includes detailed experimental protocols, performance data, and workflow visualizations to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and its Analytical Challenges
This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its structure contains a Boc-protected amine and a primary alcohol, which present specific analytical challenges for purity assessment. The primary analytical goal is to quantify not only process-related impurities but also the undesired (S)-enantiomer. An effective analytical method must provide the selectivity to separate the main component from these impurities.
Common potential impurities in the synthesis of this compound may include the starting materials, by-products from the reduction of the corresponding ketone, and the unwanted (S)-enantiomer. Therefore, a robust analytical method should be able to separate and quantify these species.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely established and utilized technique for the enantioselective analysis of pharmaceutical compounds.[1][2] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[2] For N-Boc protected compounds like the one , polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[3]
A recently published method for the enantiomeric separation of the corresponding (S)-enantiomer provides a direct and validated approach that can be applied here.[4]
Experimental Protocol: Chiral Normal-Phase HPLC
This protocol is adapted from a validated method for the separation of (S)- and (R)-1-Boc-3-hydroxypiperidine.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[4]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Alternative Analytical Techniques
While HPLC is a robust and common choice, other techniques offer distinct advantages in terms of speed, cost, or providing orthogonal data, which is crucial in pharmaceutical development.[5][6]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[7] It is known for faster separations and reduced solvent consumption compared to HPLC.[8] The same chiral stationary phases used in HPLC can often be used in SFC, making method transfer feasible.[9]
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Ethanol). A typical gradient could be 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent at approximately 1 mg/mL.
Gas Chromatography (GC)
For volatile compounds, chiral GC is a powerful technique with high resolution.[10] this compound itself may not be sufficiently volatile, but derivatization of the hydroxyl group to form an ester (e.g., acetate or trifluoroacetate) can increase its volatility and improve chromatographic performance.[11]
-
Derivatization Step: React the sample with acetic anhydride or trifluoroacetic anhydride to convert the alcohol to the corresponding ester.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column such as CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp to 220°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.[12][13] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[12] For enantiomeric purity, a chiral solvating agent can be added to induce chemical shift differences between the enantiomers.[6]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal in a clean region of the spectrum (e.g., maleic acid).
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or a similar chiral acid.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a molar excess of the chiral solvating agent.
-
Dissolve in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
-
Data Analysis: Compare the integral of a unique signal from the analyte to the integral of a known signal from the internal standard to calculate chemical purity. Compare the integrals of the enantiomer-specific signals to determine the enantiomeric excess.[14]
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison
The choice of analytical technique depends on various factors including the specific analytical requirements, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with derivatization) | qNMR |
| Primary Use | Routine QC, Purity & Enantiomeric Excess | High-throughput screening, Purification | Volatile impurity profiling, Enantiomeric Excess | Absolute Purity, Orthogonal Confirmation |
| Throughput | Medium | High[9] | Medium | Low to Medium |
| Sensitivity | High | High | Very High (FID) | Low to Medium |
| Solvent Consumption | High | Low[8] | Very Low | Low |
| Sample Prep | Simple dissolution | Simple dissolution | Derivatization required[11] | Precise weighing required[14] |
| Key Advantages | Robust, widely available, well-understood | Fast analysis, "Green" technique[15] | High resolution, sensitive | No reference standard of analyte needed[12] |
| Key Limitations | High solvent cost and disposal | Higher initial instrument cost | Derivatization adds complexity | Lower sensitivity, potential for signal overlap |
This guide provides a comparative framework for the analytical methodologies available for the purity assessment of this compound. While chiral HPLC remains the industry standard for its robustness and reliability, alternative techniques such as SFC, GC, and qNMR offer significant advantages for specific applications and should be considered for a comprehensive analytical strategy. The selection of the most suitable method will ultimately be guided by the specific needs of the laboratory and the stage of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chiraltech.com [chiraltech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (R)-1-Boc-3-(hydroxymethyl)piperidine
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (e.e.) of chiral molecules like (R)-1-Boc-3-(hydroxymethyl)piperidine is a critical step in ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides an in-depth comparison of chiral HPLC methods and other analytical techniques, complete with experimental data and detailed protocols, to empower researchers in selecting the optimal method for their needs.
Direct vs. Indirect Chiral HPLC Methods: A Head-to-Head Comparison
The separation of enantiomers by HPLC can be broadly categorized into two approaches: direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[1]
A study detailing a direct chiral HPLC method for quantifying the (R)-isomer in (S)-1-Boc-3-hydroxypiperidine provides a specific and relevant example.[2] This method, along with other potential direct and indirect approaches, is summarized below.
| Feature | Direct Chiral HPLC Method | Indirect Chiral HPLC Method (with Derivatization) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on an achiral column.[3][4] |
| Sample Preparation | Simple dissolution in the mobile phase.[5] | Derivatization reaction required, which may involve additional reagents and purification steps.[6] |
| Analysis Time | Typically 10-30 minutes.[5] | Can be longer due to the derivatization step. |
| Potential for Bias | Low, as no chemical modification of the analyte is needed. | Risk of kinetic resolution or racemization during derivatization, potentially affecting accuracy.[7] |
| Method Development | Requires screening of various chiral stationary phases.[8][9] | Requires selection of a suitable CDA and optimization of the derivatization reaction.[10][11] |
| Example Application | Quantification of (R)-1-Boc-3-hydroxypiperidine in (S)-1-Boc-3-hydroxypiperidine.[2] | Estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine using para-toluenesulfonyl chloride as a derivatizing agent.[6] |
Experimental Protocols
Direct Chiral HPLC Method for this compound
This protocol is based on a validated method for the quantification of the (R)-isomer as an impurity in (S)-1-Boc-3-hydroxypiperidine.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: A premixed solution of 0.2% Trifluoroacetic acid in n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio.[2]
-
Flow Rate: Not specified in the abstract, but typically around 1.0 mL/min for similar methods.[1]
-
Column Temperature: Ambient.
-
Detection: UV, wavelength not specified in the abstract. A common wavelength for Boc-protected compounds is around 210 nm.[5]
-
Injection Volume: Not specified.
-
Sample Preparation: Dissolve the sample in Isopropyl alcohol.[2]
Alternative Analytical Techniques
While chiral HPLC is a robust and widely used technique, other methods offer distinct advantages in certain scenarios.
| Method | Principle | Advantages | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[][] | Faster analysis times, reduced organic solvent consumption, and often higher efficiency compared to HPLC.[14][15] | Requires specialized instrumentation.[] |
| Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.[16] | High resolution and sensitivity, especially when coupled with a mass spectrometer (MS). | Requires the analyte to be volatile or to be derivatized to increase volatility.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral auxiliary to form diastereomers that can be distinguished by NMR.[16] | Can provide structural information in addition to enantiomeric excess.[11] | Generally less sensitive than chromatographic methods and may require higher sample concentrations.[16] |
Experimental Workflow: A Visual Guide
The process of developing and validating a chiral HPLC method for enantiomeric excess determination follows a logical progression.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using direct chiral HPLC with a suitable chiral stationary phase, such as Chiralpak-IC3. This approach offers simplicity and avoids potential issues associated with derivatization. For high-throughput needs or greener analytical approaches, Supercritical Fluid Chromatography presents a compelling alternative. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. grokipedia.com [grokipedia.com]
- 11. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. benchchem.com [benchchem.com]
Comparing (R)-1-Boc-3-(hydroxymethyl)piperidine with its (S)-enantiomer in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral synthesis, the selection of the appropriate enantiomer of a building block is paramount to achieving the desired stereochemistry and biological activity of the final molecule. This guide provides a comprehensive comparison of (R)-1-Boc-3-(hydroxymethyl)piperidine and its (S)-enantiomer, two pivotal chiral building blocks in modern medicinal chemistry. We will delve into their physical properties, applications in synthesis with a focus on the preparation of bioactive molecules, and provide illustrative experimental protocols.
Introduction
(R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine are versatile chiral synthons featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a primary hydroxyl group at the C3 position. This combination of functionalities allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, particularly pharmaceuticals. The stereochemistry at the C3 position is often crucial for the biological activity of the target compound, necessitating careful selection of the appropriate enantiomer.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the (R) and (S) enantiomers, as well as the racemic mixture, is presented in Table 1. These properties are critical for reaction setup, purification, and characterization.
| Property | This compound | (S)-1-Boc-3-(hydroxymethyl)piperidine | (±)-1-Boc-3-(hydroxymethyl)piperidine |
| CAS Number | 140695-85-8 | 140695-84-7 | 116574-71-1 |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol [1] | 215.29 g/mol [2] | 215.29 g/mol [1] |
| Appearance | White crystals or powder[3][4] | White powder[2] | White solid |
| Melting Point | 91-94 °C[3][5] | 96-98 °C[6] | 77-81 °C[7] |
| Optical Rotation | -20° (c=2 in Methanol)[3] | +15° (c=1 in unspecified solvent)[8] | Not applicable |
| Solubility | Slightly soluble in water[3][5] | Slightly soluble in water[6] | Soluble in methanol and DMF[7] |
Performance in Synthesis: A Case Study of Ibrutinib
The profound impact of selecting the correct enantiomer is vividly illustrated in the synthesis of Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[9][10] The biologically active enantiomer of Ibrutinib possesses an (R)-configuration at the stereocenter of the piperidine ring. To achieve this, the synthesis crucially employs the corresponding (S)-enantiomer of a closely related building block, (S)-1-Boc-3-hydroxypiperidine.
The use of (S)-1-Boc-3-hydroxypiperidine ensures the correct stereochemistry in the final drug molecule. Employing the (R)-enantiomer would lead to the synthesis of the undesired (S)-Ibrutinib, which would exhibit significantly different, likely lower, biological activity. This underscores the principle that in chiral drug synthesis, the stereochemistry of the starting materials dictates the stereochemistry of the final product, which in turn is critical for its therapeutic efficacy.
Experimental Protocols
Below are representative experimental protocols for common transformations involving these chiral building blocks.
General Experimental Workflow
The following diagram illustrates a typical workflow for the utilization of either (R)- or (S)-1-Boc-3-(hydroxymethyl)piperidine in a synthetic sequence.
Caption: General workflow for synthesizing chiral molecules.
Protocol 1: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol or the functionalization of a primary alcohol.[11][12] This protocol describes a general procedure for the reaction of (R)- or (S)-1-Boc-3-(hydroxymethyl)piperidine with a phenolic nucleophile.
Materials:
-
(R)- or (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (R)- or (S)-1-Boc-3-(hydroxymethyl)piperidine and the phenol in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired ether product.
Note: The Mitsunobu reaction proceeds with inversion of configuration at a chiral secondary alcohol center. For a primary alcohol, as in this case, the reaction is a straightforward substitution.
Signaling Pathway: The Role of Bruton's Tyrosine Kinase (BTK)
As highlighted, the choice between (R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine analogues is critical in the synthesis of BTK inhibitors like Ibrutinib. The following diagram illustrates the central role of BTK in B-cell receptor signaling and how its inhibition by Ibrutinib impacts downstream pathways.[13][14][15]
Caption: BTK signaling pathway and Ibrutinib's role.
Conclusion
The choice between (R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine is a critical decision in the synthesis of chiral molecules, with profound implications for the biological activity of the final product. As demonstrated by the synthesis of Ibrutinib, the use of the correct enantiomer is non-negotiable for achieving therapeutic efficacy. While direct comparative data on synthetic performance is sparse, the fundamental principles of stereochemistry dictate that the selection of the appropriate chiral building block is essential for the successful and efficient synthesis of enantiomerically pure target molecules. Researchers and drug development professionals must therefore carefully consider the desired stereochemistry of their final compound and select the corresponding enantiomer of 1-Boc-3-(hydroxymethyl)piperidine to ensure a successful synthetic outcome.
References
- 1. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.cn]
- 5. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. (S)-1-Boc-3-(hyroxymethyl)piperidine CAS#: 140695-84-7 [m.chemicalbook.com]
- 7. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral Piperidine Building Blocks: A Comparative Analysis of Alternatives to (R)-1-Boc-3-(hydroxymethyl)piperidine
In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a privileged structure, integral to the architecture of a vast number of pharmaceuticals.[1] For researchers and drug development professionals, the selection of appropriately functionalized chiral piperidine building blocks is a critical decision that can significantly influence the efficiency of a synthetic route and the biological activity of the final compound. (R)-1-Boc-3-(hydroxymethyl)piperidine is a widely utilized reagent, valued for its role in introducing a chiral piperidine moiety. However, a range of viable alternatives exists, each offering distinct stereochemical, functional, and reactive properties.
This guide provides an objective comparison of key alternatives to this compound, supported by available experimental data and detailed protocols for their application in common synthetic transformations. By presenting quantitative data in structured tables and visualizing key experimental workflows, this document aims to equip researchers with the information necessary to make informed decisions for their synthetic strategies.
Key Alternatives and Their Physicochemical Properties
The primary alternatives to this compound can be categorized based on stereochemistry, the nature of the functional group at the 3-position, and the choice of the nitrogen protecting group. A summary of the key physicochemical properties of these alternatives is presented in Table 1.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation | Solubility |
| This compound | 215.29[2] | 91-94[2] | -20° (c=2 in Methanol)[2] | Slightly soluble in water.[3] | |
| (S)-1-Boc-3-(hydroxymethyl)piperidine | 215.29[4] | - | - | Slightly soluble in water.[4] | |
| (R)-1-Boc-3-aminopiperidine | 200.28 | 116-121 | +3.2° (c=0.5 in DMF) | Soluble in ethanol and methanol.[5] | |
| (S)-1-Boc-3-hydroxypiperidine | 201.26[3] | - | - | - | |
| (R)-1-Cbz-3-(hydroxymethyl)piperidine | 249.31 | - | - | - | |
| 3-(Hydroxymethyl)piperidine | 115.18[6] | 59-64[6] | Not Applicable | Soluble in water, ethanol.[7] | |
| 3-Hydroxypiperidine | 101.15[7] | - | Not Applicable | Soluble in water, ethanol.[7] |
Comparative Performance in Key Synthetic Reactions
The choice of a building block is often dictated by its performance in specific chemical transformations. While direct, side-by-side comparative studies are limited in the literature, we can infer performance based on their application in the synthesis of notable pharmaceutical agents.
Nucleophilic Substitution and Coupling Reactions
Chiral piperidine building blocks are frequently employed in nucleophilic substitution and coupling reactions to introduce the heterocyclic motif into a target molecule. A prominent example is the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[8]
Synthesis of Alogliptin (a DPP-IV Inhibitor):
Alogliptin synthesis utilizes (R)-1-Boc-3-aminopiperidine as a key building block.[5][9] The synthesis involves the nucleophilic substitution of a chloropyrimidine derivative with the chiral amine.
Table 2: Comparison of Building Blocks in the Synthesis of DPP-IV Inhibitors
| Building Block | Reaction Type | Key Application | Reported Yield | Reference |
| (R)-1-Boc-3-aminopiperidine | Nucleophilic Aromatic Substitution | Synthesis of Alogliptin | 49-74% (for the coupling step) | [8] |
| This compound | Mitsunobu Reaction | Potential for ether linkage formation | Not directly reported for Alogliptin synthesis | - |
While a direct comparison with this compound in this specific synthesis is not available, the amine functionality of (R)-1-Boc-3-aminopiperidine is well-suited for direct displacement of the halide. In contrast, the hydroxyl group of this compound would require activation, for instance, through a Mitsunobu reaction, to achieve a similar transformation, potentially involving more steps and reagents.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a chiral center and for the formation of C-O, C-N, and C-S bonds.[10] Both (R)- and (S)-1-Boc-3-(hydroxymethyl)piperidine are suitable substrates for this reaction.
Synthesis of Ibrutinib (a Bruton's Tyrosine Kinase Inhibitor):
The synthesis of Ibrutinib, a drug used to treat certain cancers, utilizes (S)-1-Boc-3-hydroxypiperidine in a key Mitsunobu coupling step.[3] This highlights the utility of the 3-hydroxy functionality in forming a crucial ether linkage.
Table 3: Performance in the Mitsunobu Reaction
| Building Block | Nucleophile | Product Type | Key Application | Reported Yield | Reference |
| (S)-1-Boc-3-hydroxypiperidine | Phenolic compound | Aryl ether | Synthesis of Ibrutinib | - | [3] |
| This compound | Phthalimide | Amine precursor | General transformation | Typically high | [10] |
The choice between the 3-hydroxy and 3-hydroxymethyl derivatives in a Mitsunobu reaction will depend on the desired final structure. The 3-hydroxy analog leads to a direct ether linkage at the 3-position of the piperidine ring, while the 3-hydroxymethyl analog results in an ether linkage via a methylene spacer. The reactivity and stereochemical outcome are generally high for both substrates, with the reaction proceeding with clean inversion of configuration at the carbon bearing the hydroxyl group.[10]
The Role of the Protecting Group: Boc vs. Cbz
The choice of the nitrogen protecting group is another critical consideration, with the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups being the most common for piperidines.[11][12] Their distinct deprotection conditions allow for orthogonal synthetic strategies.
Table 4: Comparison of Boc and Cbz Protecting Groups
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[11] | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups.[6] | Orthogonal to Boc and Fmoc groups.[1] |
The Boc group is favored in many modern synthetic applications due to its ease of removal under non-reductive acidic conditions, which is compatible with a wider range of functional groups that might be sensitive to hydrogenolysis. However, the Cbz group can be advantageous in situations where acid-labile groups are present in the molecule.
Experimental Protocols
General Protocol for Mitsunobu Reaction with a Boc-protected Hydroxymethylpiperidine
This protocol is a general guideline for the Mitsunobu reaction, which can be adapted for various nucleophiles.
Materials:
-
(R)- or (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
-
Nucleophile (e.g., a phenol or phthalimide) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the Boc-protected hydroxymethylpiperidine and the nucleophile in anhydrous THF, add triphenylphosphine at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.[13]
General Protocol for N-Acylation of a Chiral Aminopiperidine
This protocol describes a typical procedure for forming an amide bond with a chiral aminopiperidine derivative.
Materials:
-
(R)- or (S)-1-Boc-3-aminopiperidine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.1 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid and the coupling agent in anhydrous DCM or DMF.
-
Add the chiral aminopiperidine to the solution.
-
Add the base (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Chiral Piperidine Building Block Selection
Caption: Decision workflow for selecting a suitable chiral piperidine building block.
Experimental Workflow for a Mitsunobu Reaction
Caption: A typical experimental workflow for the Mitsunobu reaction.
Conclusion
While this compound is a valuable and versatile building block, a thorough consideration of its alternatives can unlock new possibilities in synthetic chemistry and drug design. The choice of the enantiomer, the nature of the functional group at the 3-position, and the type of nitrogen protecting group all offer avenues for modulating the properties and reactivity of the piperidine scaffold. Although direct comparative studies on the performance of these reagents are not extensively available, the successful application of these alternatives in the synthesis of complex pharmaceuticals like Alogliptin and Ibrutinib underscores their utility. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can make more informed decisions in the selection of chiral piperidine building blocks to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | High Purity Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. manusaktteva.com [manusaktteva.com]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of a parallel combinatorial library for selectors for chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Comparison of (R)-1-Boc-3-(hydroxymethyl)piperidine and Its Derivatives: A Guide for Researchers
A detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-1-Boc-3-(hydroxymethyl)piperidine and its ether, ester, and aldehyde derivatives is presented to aid in their synthesis and characterization in drug discovery and development.
This guide provides a comprehensive spectroscopic comparison of this compound and three key derivatives: tert-butyl (R)-3-(methoxymethyl)piperidine-1-carboxylate, tert-butyl (R)-3-(acetoxymethyl)piperidine-1-carboxylate, and tert-butyl (R)-3-formylpiperidine-1-carboxylate. The data presented is essential for researchers and scientists to distinguish and verify these compounds, which are valuable building blocks in the synthesis of complex molecules and pharmaceutical agents.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and HRMS data for the parent compound and its derivatives. This side-by-side comparison highlights the characteristic spectroscopic shifts and signals that arise from the modification of the hydroxymethyl group.
Table 1: ¹H NMR Data (CDCl₃, 500 MHz)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.87 – 3.78 | m | 1H | H on C bearing CH₂OH |
| 3.73 – 3.63 | m | 2H | CH ₂OH | |
| 3.40 – 3.26 | m | 2H | Piperidine ring H | |
| 1.99 – 1.73 | m | 4H | Piperidine ring H | |
| 1.67 – 1.48 | m | 3H | Piperidine ring H | |
| 1.46 | s | 9H | C(CH ₃)₃ | |
| 1.45 – 1.32 | m | 1H | Piperidine ring H | |
| tert-Butyl (R)-3-(methoxymethyl)piperidine-1-carboxylate | ~3.8 (assumed) | m | 1H | H on C bearing CH₂OCH₃ |
| ~3.4 (assumed) | m | 2H | CH ₂OCH₃ | |
| ~3.3 (assumed) | s | 3H | OCH ₃ | |
| ~3.3-3.1 (assumed) | m | 2H | Piperidine ring H | |
| ~1.9-1.3 (assumed) | m | 5H | Piperidine ring H | |
| 1.45 | s | 9H | C(CH ₃)₃ | |
| tert-Butyl (R)-3-(acetoxymethyl)piperidine-1-carboxylate | 4.02 – 3.96 | m | 2H | CH ₂OAc |
| ~3.8 (assumed) | m | 1H | H on C bearing CH₂OAc | |
| ~3.3-3.1 (assumed) | m | 2H | Piperidine ring H | |
| 2.05 | s | 3H | COCH₃ | |
| ~1.9-1.3 (assumed) | m | 5H | Piperidine ring H | |
| 1.44 | s | 9H | C(CH ₃)₃ | |
| tert-Butyl (R)-3-formylpiperidine-1-carboxylate | 9.63 | s | 1H | CH O |
| ~3.9 (assumed) | m | 1H | H on C bearing CHO | |
| ~3.4-3.2 (assumed) | m | 2H | Piperidine ring H | |
| ~2.5 (assumed) | m | 1H | Piperidine ring H | |
| ~2.0-1.5 (assumed) | m | 4H | Piperidine ring H | |
| 1.47 | s | 9H | C(CH ₃)₃ |
Note: Some values for the methoxymethyl, acetoxymethyl, and formyl derivatives are assumed based on typical chemical shifts and require experimental verification for precise values.
Table 2: ¹³C NMR Data (CDCl₃, 126 MHz)
| Compound | δ (ppm) |
| This compound [1] | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| tert-Butyl (R)-3-(methoxymethyl)piperidine-1-carboxylate | ~155, ~79, ~74 (CH₂OCH₃), ~58 (OCH₃), ~46, ~38, ~28.5, ~25, ~24 |
| tert-Butyl (R)-3-(acetoxymethyl)piperidine-1-carboxylate | ~171 (C=O), ~155 (Boc C=O), ~79, ~66 (CH₂OAc), ~46, ~38, ~28.5, ~25, ~24, ~21 (COCH₃) |
| tert-Butyl (R)-3-formylpiperidine-1-carboxylate | ~202 (CHO), ~155 (Boc C=O), ~79, ~51, ~45, ~28.5, ~25, ~22 |
Note: Values for the derivatives are estimated and should be confirmed experimentally.
Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data
| Compound | IR (film, νmax, cm⁻¹) | HRMS (ESI-TOF) m/z |
| This compound [1] | 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059 | [M+Na]⁺ Calcd. for C₁₁H₂₁NNaO₃: 238.1414, Found: Not available in searched documents. |
| tert-Butyl (R)-3-(methoxymethyl)piperidine-1-carboxylate | ~2970, 2870, 1690 (C=O), 1450, 1365, 1250, 1170, 1110 (C-O) | [M+Na]⁺ Calcd. for C₁₂H₂₃NNaO₃: 252.1570, Found: Not available in searched documents. |
| tert-Butyl (R)-3-(acetoxymethyl)piperidine-1-carboxylate | ~2975, 2870, 1740 (ester C=O), 1690 (Boc C=O), 1455, 1365, 1240, 1170 | [M+Na]⁺ Calcd. for C₁₃H₂₃NNaO₄: 280.1519, Found: Not available in searched documents. |
| tert-Butyl (R)-3-formylpiperidine-1-carboxylate | ~2975, 2870, 2720 (C-H aldehyde), 1725 (C=O aldehyde), 1690 (Boc C=O), 1455, 1365, 1250, 1170 | [M+Na]⁺ Calcd. for C₁₁H₁₉NNaO₃: 236.1257, Found: Not available in searched documents. |
Note: IR and HRMS data for the derivatives are predicted based on functional group analysis and require experimental confirmation.
Experimental Workflow
The general workflow for the spectroscopic analysis of these piperidine derivatives is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent resonance of CDCl₃ (δ 77.16).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation (Liquid/Oil): A drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Data Presentation: The positions of the absorption bands (νmax) are reported in wavenumbers (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
HRMS data is typically acquired using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. A small aliquot of this solution is further diluted and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. The instrument is calibrated using a known reference standard to ensure high mass accuracy.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the expected molecular formula. Mass accuracy is typically reported in parts per million (ppm).
This guide provides a foundational set of spectroscopic data and standardized protocols to assist researchers in the unambiguous identification and characterization of this compound and its key derivatives. The application of these methods will ensure the quality and reliability of these important synthetic intermediates in the drug development pipeline.
References
A Comparative Guide to the Structural Validation of (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of chiral molecules is a cornerstone of modern drug discovery and development. For a molecule such as (R)-1-Boc-3-(hydroxymethyl)piperidine, a versatile building block in medicinal chemistry, unambiguous confirmation of its absolute stereochemistry is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic alternatives, namely Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).
At a Glance: Comparison of Structural Validation Techniques
The choice of analytical technique for validating the structure of a chiral molecule depends on several factors, including the physical state of the sample, the desired level of detail, and available resources.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Sample State | Crystalline Solid | Solution | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, conformational dynamics | Absolute configuration, solution-state conformation |
| Key Advantage | Unambiguous determination of absolute configuration and solid-state conformation.[1] | Provides detailed information about the solution-state structure and dynamics.[2][3] | Applicable to a wide range of molecules in solution, without the need for crystallization.[4][5] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[1] | Indirect determination of absolute configuration, often requiring chiral derivatizing or solvating agents.[6] | Requires quantum mechanical calculations for spectral interpretation and is a less common technique.[7][8] |
| Illustrative Resolution | ~0.1 Å | Indirect structural information | N/A |
| Illustrative Data Point | Flack Parameter: ~0.0 for correct enantiomer | Diastereomeric shift difference: >0.01 ppm | Good agreement between experimental and calculated spectra |
Deep Dive: Experimental Methodologies
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a single, well-ordered crystal.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown. This is a critical and often challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key metric, with a value close to 0 indicating the correct absolute configuration has been determined.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[2][3] For determining absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed to create diastereomeric environments that can be distinguished by NMR.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). For absolute configuration determination, a chiral derivatizing agent (e.g., Mosher's acid) is reacted with the hydroxyl group, or a chiral solvating agent is added to the NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: ¹H and ¹³C NMR to identify the chemical environments of the protons and carbons.
-
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, aiding in conformational analysis.
-
-
Data Analysis: The NMR spectra are analyzed to assign all proton and carbon signals and to determine the connectivity of the molecule. For samples with a chiral auxiliary, the chemical shift differences between the resulting diastereomers are analyzed to deduce the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to the absolute configuration of a molecule in solution.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Quantum Mechanical Calculations: The VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) is calculated using density functional theory (DFT). This involves:
-
A conformational search to identify the low-energy conformers of the molecule.
-
Geometry optimization and frequency calculations for each conformer.
-
Calculation of the VCD and IR spectra for each conformer, which are then Boltzmann-averaged to produce the final theoretical spectrum.
-
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[7][8]
Conclusion: An Integrated Approach
For the unambiguous structural validation of this compound and other chiral molecules in drug development, an integrated analytical approach is often the most robust strategy. While single-crystal X-ray diffraction remains the definitive method for determining absolute configuration, its requirement for high-quality crystals can be a significant bottleneck. In such cases, spectroscopic techniques like NMR and VCD provide powerful alternatives for elucidating the structure in the more biologically relevant solution state. The combination of these techniques provides a comprehensive understanding of a molecule's three-dimensional structure, which is critical for advancing drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purity Assessment of Commercially Available (R)-1-Boc-3-(hydroxymethyl)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chiral building blocks is paramount to ensure the reproducibility, efficacy, and safety of synthesized pharmaceutical agents. (R)-1-Boc-3-(hydroxymethyl)piperidine is a key chiral intermediate in the synthesis of numerous biologically active molecules. This guide provides an objective comparison of the purity of commercially available this compound, supported by a compilation of reported data and detailed experimental protocols for in-house verification.
Comparison of Commercial Product Specifications
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity | Stated Optical Purity |
| Thermo Fisher Scientific | (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | 140695-85-8 | C₁₁H₂₁NO₃ | >96.0%[1] | >98.0%[1] |
| Sigma-Aldrich | (R)-1-Boc-3-hydroxypiperidine, 95% (structurally related) | 143900-43-0 | C₁₀H₁₉NO₃ | 95%[2] | [α]/D −22±3°, c = 5 in methanol[2] |
| Pipzine Chemicals | This compound | 140695-85-8 | C₁₁H₂₁NO₃ | Typically >95%+ | (R)-configuration |
| Chem-Impex | (S)-1-Boc-3-(hydroxymethyl)piperidine (enantiomer) | 140695-84-7 | C₁₁H₂₁NO₃ | ≥ 99% (GC)[3] | Not specified |
Comparison with Other Alternatives
The choice of a chiral building block can significantly impact the physicochemical properties and biological activity of the final compound. Several alternatives to this compound exist, each offering different structural and chemical characteristics.
| Compound | Structure | Key Features |
| This compound | The target compound, offering a primary alcohol for further functionalization with a defined stereocenter. | |
| (S)-1-Boc-3-(hydroxymethyl)piperidine | The enantiomer, useful for studying stereospecific interactions and as a control in biological assays. | |
| rac-1-Boc-3-(hydroxymethyl)piperidine | A racemic mixture, suitable for initial screening or when stereochemistry is not critical. More economical. | |
| (R)-1-Boc-3-hydroxypiperidine | A closely related analog with a secondary alcohol, potentially altering reactivity and hydrogen bonding capacity. | |
| (R)-1-Boc-piperidine-3-carboxylic acid | Offers a carboxylic acid functional group for amide bond formation, providing a different synthetic handle. |
Experimental Protocols for Purity Assessment
A comprehensive purity assessment of this compound should involve a combination of chromatographic and spectroscopic techniques to determine both chemical and chiral purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is adapted from a validated protocol for the separation of the enantiomers of the closely related 1-Boc-3-hydroxypiperidine and is suitable for determining the enantiomeric excess (e.e.) of this compound.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or a similar chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) with 0.2% Trifluoroacetic acid (TFA), typically in a ratio of 95:5 (v/v).[4] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a racemic standard of 1-Boc-3-(hydroxymethyl)piperidine to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Volatile Impurities
GC-MS is a powerful technique for assessing the overall chemical purity and identifying any volatile or semi-volatile impurities, such as residual solvents from the synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Impact (EI) ionization, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Procedure:
-
Inject the sample solution into the GC-MS.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak should be consistent with the structure of this compound. Any other significant peaks can be identified by their mass spectra and retention times.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides a direct measurement of the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not have overlapping signals with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being quantified.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Experimental and Logical Workflows
References
- 1. H52559.03 [thermofisher.com]
- 2. (R)-1-Boc-3-hydroxypiperidine 95 143900-43-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic routes to (R)-1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Key Synthetic Routes
(R)-1-Boc-3-(hydroxymethyl)piperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredient (API). Consequently, efficient and cost-effective access to enantiomerically pure this compound is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of four prominent synthetic routes to this key intermediate, offering a cost-benefit analysis supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Executive Summary
This guide evaluates the following synthetic pathways:
-
Route 1: From Ethylenediamine and (R)-glycidol: A convergent approach that builds the piperidine ring.
-
Route 2: From 3-Hydroxypyridine: A route involving the reduction of a readily available aromatic precursor.
-
Route 3: Asymmetric Reduction of N-Boc-3-piperidone: A chemo-enzymatic or catalytic approach to introduce the desired stereochemistry.
-
Route 4: From L-Glutamic Acid: A chiral pool synthesis leveraging a naturally occurring amino acid.
The comparison focuses on key metrics including overall yield, enantiomeric purity, cost of starting materials and reagents, reaction conditions, and scalability, as well as safety and environmental considerations.
Data Presentation: A Quantitative Comparison
| Metric | Route 1: Ethylenediamine & (R)-glycidol | Route 2: 3-Hydroxypyridine | Route 3: Asymmetric Reduction of N-Boc-3-piperidone | Route 4: L-Glutamic Acid |
| Overall Yield | Moderate to High | Moderate | High | Low to Moderate |
| Enantiomeric Purity | High (from chiral starting material) | Requires chiral resolution or asymmetric catalysis | High to Excellent | High (from chiral pool) |
| Starting Material Cost | Moderate | Low | Moderate | Low |
| Reagent & Catalyst Cost | Moderate | Low | High (enzymes/catalysts can be expensive) | Moderate |
| Number of Steps | Relatively few | Multiple steps | Fewer steps from a common intermediate | Multiple steps |
| Scalability | Good | Good | Potentially challenging for large scale | Moderate |
| Green Chemistry Profile | Moderate | Moderate | Potentially greener (biocatalysis) | Good (uses renewable starting material) |
Experimental Protocols
Route 1: Synthesis from Ethylenediamine and (R)-glycidol
This route offers a direct approach to the chiral piperazine core, which is then selectively protected.
Step 1: Synthesis of (R)-2-(hydroxymethyl)piperazine In a reaction vessel, dimethylbenzene is charged, followed by ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite. The mixture is heated to reflux for 24 hours. After cooling and filtration, water is added to the filtrate. The aqueous phase containing the desired product is separated and used directly in the next step.
Step 2: Synthesis of 1,4-di-Boc-(R)-2-(hydroxymethyl)piperazine To the aqueous solution from the previous step, sodium hydroxide is added under ice-bath cooling. Di-tert-butyl dicarbonate is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The product is extracted with dichloromethane, washed with hydrochloric acid, and purified by crystallization to yield the di-Boc protected intermediate.
Step 3: Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine The di-Boc intermediate is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux for 3-5 hours. After concentration to remove ethanol, the product is extracted with dichloromethane and purified by crystallization.
Route 2: Synthesis from 3-Hydroxypyridine
This route starts from an inexpensive aromatic precursor and involves reduction of the pyridine ring.
Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine 3-Hydroxypyridine is dissolved in an alkaline aqueous solution. Sodium borohydride is added portion-wise at an elevated temperature (e.g., 60-80°C). The reaction is monitored until completion. The product, racemic 3-hydroxypiperidine, is extracted with an organic solvent and concentrated.[1]
Step 2: Chiral Resolution of 3-Hydroxypiperidine The racemic 3-hydroxypiperidine is resolved using a chiral acid (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer. This is a critical step to achieve the desired stereochemistry.
Step 3: Boc Protection of (R)-3-Hydroxypiperidine (R)-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a water/dioxane mixture.[2] The reaction is typically stirred at room temperature until completion. The resulting (R)-1-Boc-3-hydroxypiperidine is then isolated and purified.
Step 4: Conversion to this compound This step would involve a one-carbon homologation of the hydroxyl group, for example, via tosylation followed by cyanide displacement and reduction.
Route 3: Asymmetric Reduction of N-Boc-3-piperidone
This route utilizes a prochiral ketone and introduces the chirality in a key reduction step.
Step 1: Synthesis of N-Boc-3-piperidone N-Boc-3-piperidone can be synthesized from 3-hydroxypiperidine via oxidation, or through other multi-step sequences starting from different precursors.[1]
Step 2: Asymmetric Reduction to (R)-1-Boc-3-hydroxypiperidine This can be achieved using either a chemo-catalytic or a biocatalytic approach.
-
Chemo-catalytic: Asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru-BINAP) under hydrogen pressure.
-
Biocatalytic: Enzymatic reduction using a ketoreductase (KRED) enzyme that selectively produces the (R)-enantiomer. This often involves a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) and glucose.[3][4] The reaction is typically performed in a buffer solution at a controlled pH and temperature.[3]
Step 3: Conversion to this compound Similar to Route 2, this involves a one-carbon homologation of the hydroxyl group.
Route 4: Synthesis from L-Glutamic Acid
This chiral pool approach utilizes a readily available and inexpensive chiral starting material.
Step 1: Esterification and Boc-Protection of L-Glutamic Acid L-glutamic acid is first converted to its dimethyl ester, for example, using thionyl chloride in methanol. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate.[5]
Step 2: Reduction of the Di-ester to a Diol The protected diester is reduced to the corresponding diol using a reducing agent like sodium borohydride in a suitable solvent.[5]
Step 3: Tosylation of the Diol The primary hydroxyl groups of the diol are selectively activated, typically by conversion to tosylates using p-toluenesulfonyl chloride in the presence of a base.
Step 4: Intramolecular Cyclization The tosylated intermediate undergoes intramolecular cyclization upon treatment with a suitable amine (e.g., benzylamine) to form the piperidine ring.
Step 5: Deprotection and Functional Group Manipulation Subsequent steps would involve deprotection of the benzyl group and manipulation of the functional groups to arrive at the target molecule. The overall yields for multi-step syntheses from L-glutamic acid to substituted piperidines are reported to be in the range of 44% to 55%.
Mandatory Visualization
Caption: Overview of the four main synthetic routes to this compound.
Caption: A typical experimental workflow for the biocatalytic asymmetric reduction of N-Boc-3-piperidone.
Cost-Benefit Analysis
Route 1: Ethylenediamine and (R)-glycidol
-
Benefits: This route is relatively convergent and starts from commercially available chiral (R)-glycidol, ensuring good enantiomeric purity. The number of steps is reasonable, which can be advantageous for manufacturing.
-
Costs: (R)-glycidol can be more expensive than achiral starting materials. The use of dimethylbenzene as a solvent and copper chromite as a catalyst requires appropriate handling and waste disposal procedures.
Route 2: 3-Hydroxypyridine
-
Benefits: 3-Hydroxypyridine is an inexpensive and readily available starting material. The reduction of the pyridine ring is a well-established transformation.
-
Costs: The main drawback is the need for a chiral resolution step, which is often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. This can significantly increase the overall cost and waste generation. Alternatively, developing an efficient asymmetric hydrogenation of a pyridine derivative can be challenging and may require expensive catalysts and ligands.
Route 3: Asymmetric Reduction of N-Boc-3-piperidone
-
Benefits: This route can be highly efficient and enantioselective, particularly the biocatalytic approach.[3][4] Biocatalysis operates under mild conditions (room temperature, aqueous media), reducing energy consumption and the use of hazardous reagents.[3] Enzymes can often be recycled, lowering catalyst costs over time.
-
Costs: The initial investment in ketoreductase and cofactor regeneration enzymes can be high.[6][7] Optimization of the enzymatic process for large-scale production can be time-consuming. Chemo-catalytic asymmetric hydrogenation often requires expensive and air-sensitive noble metal catalysts.
Route 4: L-Glutamic Acid
-
Benefits: L-Glutamic acid is a very cheap, abundant, and naturally occurring chiral starting material, making this a "chiral pool" approach. This avoids a separate resolution or asymmetric synthesis step for introducing chirality.
-
Costs: This is a multi-step synthesis, which can lead to a lower overall yield and increased consumption of reagents and solvents.[5] The multiple transformations and purifications can make this route less atom-economical and more labor-intensive.
Conclusion and Recommendations
The optimal synthetic route to this compound depends on the specific requirements of the project, including the desired scale, cost constraints, and available expertise.
-
For large-scale, cost-effective production , the asymmetric reduction of N-Boc-3-piperidone (Route 3) , particularly via a well-optimized biocatalytic process, is highly attractive due to its high efficiency, excellent enantioselectivity, and green credentials.
-
For smaller-scale laboratory synthesis , where the cost of enzymes or specialized catalysts may be a barrier, the route from 3-hydroxypyridine followed by chiral resolution (Route 2) might be considered, despite its lower overall efficiency.
-
The route from ethylenediamine and (R)-glycidol (Route 1) offers a good balance of efficiency and directness, provided the cost of the chiral starting material is acceptable.
-
The synthesis from L-glutamic acid (Route 4) is a viable option when leveraging an inexpensive chiral source is the primary consideration, and a longer synthetic sequence is manageable.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic strategy for their specific needs.
References
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System | MDPI [mdpi.com]
- 7. Review Reports - Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-1-Boc-3-(Hydroxymethyl)Piperidine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (R)-1-Boc-3-(hydroxymethyl)piperidine, a common reagent in drug development and organic synthesis.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to all federal, state, and local environmental regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound should be treated as chemical waste. Carefully transfer the solid material into a designated and clearly labeled hazardous waste container, avoiding the generation of dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and wipes, must also be collected and disposed of as hazardous chemical waste.[3]
-
Solutions: If the compound is in a solution, it should be collected in a separate, dedicated liquid hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Labeling and Storage:
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
Storage: Keep the waste container securely sealed when not in use.[3] Store it in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
3. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Alternatively, it can be disposed of at a licensed chemical destruction plant.[4]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material such as sand or vermiculite.[5]
-
Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-1-Boc-3-(Hydroxymethyl)Piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-1-Boc-3-(Hydroxymethyl)Piperidine (CAS: 140695-85-8). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside of a fume hood or when there is a risk of generating dust or aerosols. A dust mask (type N95 or better) is suitable for handling the solid form.[4] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times in the laboratory. |
Operational and Disposal Plans
Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]
-
Dispensing: When transferring the solid, use appropriate tools to avoid generating dust. For solutions, use a calibrated pipette or a similar device to ensure accuracy and minimize spills.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, and collect it into a sealed container for proper disposal.
Disposal Protocol:
-
Waste Identification: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Containerization: Store all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
